5-Formyl-2-methoxybenzenesulfonamide
描述
Structure
3D Structure
属性
IUPAC Name |
5-formyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZXVQYTQPBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105764-07-6 | |
| Record name | 5-Formyl-2-methoxybenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105764076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-FORMYL-2-METHOXYBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV74VN49KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 5-Formyl-2-methoxybenzenesulfonamide (CAS No. 105764-07-6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a chemical compound primarily recognized as a process impurity of Tamsulosin, an alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][][3] Designated as "Tamsulosin EP Impurity E," this compound is crucial for analytical method development, quality control, and impurity profiling in the manufacturing of Tamsulosin.[4][5] Its presence and control are important for ensuring the safety and efficacy of the final drug product.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 105764-07-6 | [1][] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Appearance | White to pale-yellow solid | [6] |
| Melting Point | >155°C (decomposes) | [1][] |
| Boiling Point | 458.5±55.0 °C (Predicted) | [1] |
| SMILES | COc1ccc(C=O)cc1S(=O)(=O)N | [3] |
| InChI | InChI=1S/C8H9NO4S/c1-13-7-3-2-6(5-10)4-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | [3] |
Synthesis and Formulation
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its formation as a Tamsulosin impurity suggests it arises as a byproduct or intermediate in the Tamsulosin synthesis pathway. Patent literature outlines general synthetic routes for Tamsulosin and related sulfonamides, from which a plausible synthesis for this compound can be derived.[7][8]
A representative synthetic approach could involve the formylation of 2-methoxybenzenesulfonamide. The diagram below illustrates a potential logical workflow for its preparation, though specific reagents and conditions would require laboratory optimization.
Caption: A logical workflow for the synthesis of this compound.
Role as a Pharmaceutical Impurity
The primary relevance of this compound is its status as an impurity in the active pharmaceutical ingredient (API) Tamsulosin.[3][9] Regulatory bodies require strict control over impurities in pharmaceutical products. Therefore, the synthesis and isolation of this compound are necessary to develop analytical standards for its detection and quantification in Tamsulosin batches.[4]
The relationship between this compound and Tamsulosin is depicted in the following diagram, illustrating its position as an impurity relative to the final drug product.
Caption: Relationship of this compound to Tamsulosin API.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the specific biological activity or the involvement of this compound in any signaling pathways. Its significance is primarily in the context of pharmaceutical analysis and quality control rather than as a biologically active agent itself. Research on the biological effects of Tamsulosin impurities is generally focused on ensuring they do not contribute to adverse effects of the drug product.
Analytical Methodologies
As a known impurity, this compound is used as a reference standard in the development and validation of analytical methods to assess the purity of Tamsulosin.[4][5] High-performance liquid chromatography (HPLC) is a common technique employed for the separation and quantification of Tamsulosin and its related substances, including Impurity E.[10] The development of such methods is a critical component of the overall drug development and manufacturing process.[11][12][13]
A typical workflow for the analytical method development and validation for impurity profiling is outlined below.
Caption: Workflow for analytical method development using this compound.
Conclusion
This compound is a critical compound for the pharmaceutical industry, particularly in the context of Tamsulosin manufacturing. While it is not known to have direct therapeutic applications, its role as a process impurity underscores the importance of robust analytical chemistry in ensuring the quality and safety of medicines. Further research into the synthesis and characterization of such impurities is essential for advancing drug development and manufacturing processes.
References
- 1. CN111170900A - Preparation method of tamsulosin impurity with high optical purity - Google Patents [patents.google.com]
- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 4. Tamsulosin EP Impurity E | 105764-07-6 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 8. WO2005075415A1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 9. daicelpharmastandards.com [daicelpharmastandards.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. veranova.com [veranova.com]
- 12. Analytical Method Development - Alcami [alcami.com]
- 13. Method Development | Coriolis Pharma [coriolis-pharma.com]
Technical Guide: Physicochemical Properties of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a chemical compound of interest primarily due to its identification as an impurity in the synthesis of Tamsulosin.[1] Tamsulosin is a selective alpha-1A and alpha-1B adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy.[2] Understanding the physicochemical properties of impurities like this compound is critical for drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with generalized experimental protocols for their determination.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 105764-07-6 | [3][4][5][6] |
| Molecular Formula | C₈H₉NO₄S | [3][5][6] |
| Molecular Weight | 215.23 g/mol | [3][5][6] |
| Melting Point | >155°C (decomposition) | [3] |
| Boiling Point (Predicted) | 458.5 ± 55.0 °C | [3][7] |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [7] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |
| pKa (Predicted) | 9.72 ± 0.60 | [8] |
| logP (Predicted) | 1.936 | [8] |
| Physical Form | White to pale-yellow solid |
Relationship to Tamsulosin
This compound is recognized as impurity E of Tamsulosin as per the European Pharmacopoeia (EP).[1][5][6] Its presence in the final drug product must be monitored and controlled to ensure patient safety and therapeutic efficacy. The structural relationship between the two molecules is a key aspect of its significance in pharmaceutical analysis.
Experimental Protocols
General Experimental Workflow
The characterization of a chemical compound like this compound typically follows a structured workflow to determine its identity, purity, and key physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point of a solid is a good indicator of its purity. Pure crystalline solids typically have a sharp melting point range of 1-2°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Solubility Determination (Shake-Flask Method)
This method is used to determine the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator set at a constant temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer at a specific pH, DMSO, methanol) in a vial.
-
Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The solubility is expressed in units such as mg/mL or mol/L.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.
Apparatus:
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Analytical column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-grade solvents
Procedure:
-
Method Development: Develop a suitable HPLC method. This involves selecting an appropriate column, mobile phase composition (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and detector wavelength. The goal is to achieve good separation between the main peak of this compound and any potential impurity peaks.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity at a precise concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Record the chromatograms. The purity of the sample is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method). For more accurate quantification, the concentration of the main compound can be determined from the calibration curve.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While specific experimental protocols for this compound are not widely published, the generalized methods described herein provide a solid foundation for its analysis. For researchers and professionals in drug development, a thorough understanding and characterization of such impurities are paramount for ensuring the quality and safety of pharmaceutical products.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. jchps.com [jchps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide to 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a key organic compound often encountered in the pharmaceutical industry. Its primary significance lies in its role as a process impurity in the synthesis of Tamsulosin, a widely prescribed α1-adrenoceptor antagonist for the treatment of benign prostatic hypertrophy.[1][2][3] The presence and quantity of this impurity, designated as Tamsulosin EP Impurity E, are critical quality attributes that require careful monitoring and control during drug manufacturing.[1][2][3] This technical guide provides a comprehensive overview of the molecular structure, weight, and a plausible synthetic pathway for this compound, tailored for professionals in research and drug development.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a formyl group (-CHO), a methoxy group (-OCH3), and a sulfonamide group (-SO2NH2).
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C8H9NO4S | [1][2] |
| Molecular Weight | 215.23 g/mol | [1] |
| CAS Number | 105764-07-6 | [1] |
| Melting Point | >155 °C (decomposition) | [1] |
| Predicted Boiling Point | 458.5 °C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | |
| Synonyms | Tamsulosin EP Impurity E | [1][2][3] |
Experimental Protocols: Synthesis of this compound
The following section details a plausible experimental protocol for the synthesis of this compound. This procedure is adapted from established formylation methods for structurally related compounds, specifically the synthesis of methyl 5-formyl-2-methoxybenzoate.[4] The core of this synthesis is the Duff reaction, which involves the formylation of an activated aromatic ring using hexamine (urotropine).
Objective:
To synthesize this compound via the formylation of 2-methoxybenzenesulfonamide.
Materials:
-
2-methoxybenzenesulfonamide
-
Methanesulfonic acid
-
Urotropine (Hexamine)
-
Sodium hydroxide solution
-
Water
-
Standard laboratory glassware and equipment (reaction flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer and a condenser, dissolve 2-methoxybenzenesulfonamide in methanesulfonic acid.
-
Cooling: Cool the resulting solution to a temperature between 0-10 °C using an ice bath.
-
Addition of Formylating Agent: While maintaining the temperature, slowly add urotropine to the reaction mixture.
-
Reaction: After the addition is complete, heat the reaction mixture to approximately 80-90 °C. Allow the reaction to proceed for 16-20 hours.
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction flask to quench the reaction. Adjust the pH of the solution to 6-7 using a sodium hydroxide solution.
-
Isolation and Purification: The product will precipitate out of the solution upon neutralization. Isolate the solid product by filtration. Wash the filter cake with water to remove any remaining impurities.
-
Drying: Dry the purified product to obtain this compound.
Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical steps involved in the proposed synthesis of this compound.
Caption: A logical workflow diagram for the synthesis of this compound.
Relationship of this compound to Tamsulosin Synthesis
This diagram illustrates the position of this compound as a potential impurity originating from a side-reaction or an unreacted starting material in the broader synthesis pathway of Tamsulosin.
Caption: Relationship of this compound as an impurity in Tamsulosin synthesis.
References
- 1. CN111170900A - Preparation method of tamsulosin impurity with high optical purity - Google Patents [patents.google.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]
- 3. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 5-Formyl-2-methoxybenzenesulfonamide, a key impurity of the alpha-1 adrenoceptor antagonist, Tamsulosin.[1][2][3] The document details two plausible synthetic pathways, supported by experimental protocols, quantitative data, and process visualizations to aid in research and development.
Route 1: Formylation of a Methoxybenzoate Precursor followed by Conversion to the Sulfonamide
This synthetic approach commences with the formylation of a 2-methoxybenzoate derivative, followed by a series of transformations to introduce the sulfonamide functionality. This route is well-documented in patent literature for the initial formylation step and relies on established chemical transformations for the subsequent conversions.
Step 1: Synthesis of Methyl 5-formyl-2-methoxybenzoate
The initial step involves the formylation of methyl 2-methoxybenzoate. A common method for this transformation is a modification of the Duff reaction, utilizing hexamethylenetetramine (urotropine) in the presence of a strong acid.[4]
Experimental Protocol:
Methyl 2-methoxybenzoate (100 kg) and methanesulfonic acid (300 L) are cooled to a temperature of 0-10 °C. To this cooled mixture, urotropine (252 kg) is added. The reaction mixture is then heated to 90 °C and maintained for 16 hours. After the reaction is complete, the mixture is cooled to room temperature. Water (500 L) is added to the reaction vessel, and the pH is adjusted to 6-7 using a sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield methyl 5-formyl-2-methoxybenzoate.[4]
An alternative procedure using trifluoroacetic acid has also been reported. 16.6 g of methyl o-anisate is dissolved in 100 ml of trifluoroacetic acid, and 14.0 g of hexamethylenetetramine is added with ice-cooling. The mixture is then refluxed for 2 hours.[5]
Quantitative Data:
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic Acid | 90 °C, 16 h | 94% | [4] |
| Methyl 2-methoxybenzoate | Urotropine, Methanesulfonic Acid | 80 °C, 16 h | 85.1% | [4] |
| Methyl o-anisate | Hexamethylenetetramine, Trifluoroacetic Acid | Reflux, 2 h | Not specified | [5] |
Step 2: Hydrolysis of Methyl 5-formyl-2-methoxybenzoate to 5-Formyl-2-methoxybenzoic acid
The methyl ester of the formylated intermediate is hydrolyzed to the corresponding carboxylic acid. This is a standard procedure typically carried out under basic or acidic conditions.
Conceptual Experimental Protocol:
Methyl 5-formyl-2-methoxybenzoate would be dissolved in a suitable solvent such as a mixture of methanol and water. An excess of a base, for instance, sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux until the reaction is complete, which can be monitored by techniques like thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the methanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product, 5-Formyl-2-methoxybenzoic acid, is then collected by filtration, washed with cold water, and dried.
Step 3: Chlorosulfonation of 5-Formyl-2-methoxybenzoic acid
The resulting carboxylic acid is then subjected to chlorosulfonation to introduce the sulfonyl chloride group. This is a crucial step in forming the sulfonamide.
Conceptual Experimental Protocol:
5-Formyl-2-methoxybenzoic acid would be added portion-wise to an excess of chlorosulfonic acid at a low temperature, typically 0-5 °C, with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The completion of the reaction can be monitored by quenching a small aliquot in water and analyzing the resulting solid. Once the reaction is complete, the mixture is carefully poured onto crushed ice to decompose the excess chlorosulfonic acid. The precipitated 5-(chlorosulfonyl)-2-methoxybenzoic acid is then collected by filtration, washed with ice-cold water, and dried under vacuum.
Step 4: Amination of 5-(chlorosulfonyl)-2-methoxybenzoic acid to this compound
The final step in this route is the amination of the sulfonyl chloride with an ammonia source to yield the desired sulfonamide.
Conceptual Experimental Protocol:
The 5-(chlorosulfonyl)-2-methoxybenzoic acid is dissolved in a suitable inert solvent, such as acetonitrile or dioxane. The solution is then treated with an excess of aqueous ammonia at room temperature. The reaction is typically stirred for several hours until completion. The product, this compound, can then be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying.
Synthesis Pathway for Route 1
Caption: Synthetic pathway for this compound via a benzoate intermediate.
Route 2: Direct Formylation of 2-Methoxybenzenesulfonamide
An alternative and more direct approach involves the formylation of 2-methoxybenzenesulfonamide. This route, if successful, would be more atom-economical. Formylation of electron-rich aromatic compounds can be achieved through methods such as the Duff reaction or the Vilsmeier-Haack reaction.[6][7][8]
Step 1: Synthesis of 2-Methoxybenzenesulfonamide
The starting material for this route, 2-methoxybenzenesulfonamide, can be prepared from 2-methoxybenzoic acid.
Conceptual Experimental Protocol:
2-Methoxybenzoic acid can be converted to its sulfonyl chloride derivative by reaction with chlorosulfonic acid. The resulting 2-methoxybenzenesulfonyl chloride is then reacted with ammonia to yield 2-methoxybenzenesulfonamide.
Step 2: Formylation of 2-Methoxybenzenesulfonamide
The key step in this route is the direct introduction of a formyl group onto the aromatic ring of 2-methoxybenzenesulfonamide. The methoxy group is an ortho-, para-director, and the sulfonamide group is a meta-director. The formylation is expected to occur at the position para to the activating methoxy group.
Conceptual Experimental Protocol (Duff Reaction):
2-Methoxybenzenesulfonamide would be reacted with hexamethylenetetramine in an acidic medium, such as trifluoroacetic acid or a mixture of acetic acid and sulfuric acid.[6] The reaction mixture would be heated to promote the formylation. After the reaction, an aqueous workup followed by purification would be necessary to isolate the this compound. The Duff reaction is known for often providing low to moderate yields.[6][9]
Conceptual Experimental Protocol (Vilsmeier-Haack Reaction):
The Vilsmeier reagent, prepared from a formamide derivative (e.g., N,N-dimethylformamide) and a chlorinating agent (e.g., phosphorus oxychloride), would be reacted with 2-methoxybenzenesulfonamide.[7][8] The reaction is typically carried out in an inert solvent. An aqueous workup is then required to hydrolyze the intermediate iminium salt to the final aldehyde product. The Vilsmeier-Haack reaction is generally milder and can provide higher yields than the Duff reaction for suitable substrates.[10]
Synthesis Pathway for Route 2
Caption: Direct formylation approach to synthesize this compound.
Conclusion
This technical guide outlines two primary synthetic routes to this compound. Route 1, involving the formylation of a benzoate precursor followed by functional group transformations, appears to be the more established method with documented experimental procedures for the initial key step. Route 2, the direct formylation of 2-methoxybenzenesulfonamide, offers a more concise pathway but requires further investigation to establish specific and efficient reaction protocols. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the process optimization capabilities of the research or development team. Further experimental validation is recommended for the conceptual protocols presented herein.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 2. 5-Formyl-2-methoxy-benzenesulfonamide | LGC Standards [lgcstandards.com]
- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [drugfuture.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. jk-sci.com [jk-sci.com]
5-Formyl-2-methoxybenzenesulfonamide: An In-depth Technical Guide to a Key Tamsulosin Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Formyl-2-methoxybenzenesulfonamide, a known impurity of the alpha-blocker Tamsulosin, designated as Tamsulosin EP Impurity E. The document delves into the identification, formation pathways, and analytical quantification of this impurity. Detailed experimental protocols for the analysis of Tamsulosin and its related substances are provided, alongside a summary of acceptance criteria as stipulated by pharmacopeias. This guide is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of Tamsulosin.
Introduction
Tamsulosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound has been identified as a process-related impurity and a potential degradation product of Tamsulosin.[1] Its presence in the final drug product must be carefully monitored and controlled within acceptable limits. This guide outlines the current understanding of this impurity, from its chemical properties to its analytical determination.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tamsulosin EP Impurity E |
| CAS Number | 105764-07-6 |
| Molecular Formula | C8H9NO4S |
| Molecular Weight | 215.23 g/mol |
| Appearance | White to off-white solid |
Formation and Synthesis
The precise formation pathway of this compound as an impurity in the synthesis of Tamsulosin is not extensively detailed in publicly available literature. However, it is understood to be a process-related impurity, potentially arising from starting materials or intermediates. Forced degradation studies of Tamsulosin have shown that it can also be formed under oxidative and photolytic stress conditions.[2][3]
A plausible synthetic route to this compound can be inferred from the preparation of its precursor, methyl 5-formyl-2-methoxybenzoate.[4] The synthesis would likely involve the formylation of 2-methoxybenzenesulfonamide.
Caption: Plausible synthetic pathway for this compound.
Analytical Methodologies
The primary analytical technique for the identification and quantification of this compound in Tamsulosin is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[5][6][7]
Experimental Protocol: HPLC Method for Tamsulosin and its Impurities
This protocol is a representative example based on published methods for the analysis of Tamsulosin and its related substances.
4.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile, methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm or 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
4.1.2. Preparation of Solutions
-
Standard Solution: A standard solution of Tamsulosin Hydrochloride and a certified reference standard of this compound are prepared in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Sample Solution: The Tamsulosin drug substance or a crushed tablet is accurately weighed and dissolved in the diluent to achieve a known concentration.
4.1.3. System Suitability
The system suitability is assessed by injecting the standard solution. Parameters such as theoretical plates, tailing factor, and resolution between Tamsulosin and the impurity peaks are evaluated to ensure the performance of the chromatographic system.
4.1.4. Data Analysis
The amount of this compound in the sample is calculated by comparing its peak area to the peak area of the certified reference standard.
Caption: General workflow for the HPLC analysis of Tamsulosin impurities.
Acceptance Criteria and Specification Limits
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in drug substances and products. For Tamsulosin Hydrochloride, the general limits for impurities are as follows:
| Pharmacopeia | Impurity | Limit |
| USP | Any individual unspecified impurity | Not More Than (NMT) 0.10% |
| Total impurities | NMT 0.2% |
It is important to note that specific limits for identified impurities like this compound may be established based on toxicological data and qualification studies.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. Tamsulosin has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][3] These studies indicate that Tamsulosin is susceptible to degradation under oxidative and photolytic conditions, which can lead to the formation of this compound.
Caption: Logical relationship of forced degradation studies on Tamsulosin.
Conclusion
This compound is a critical quality attribute to monitor in the manufacturing of Tamsulosin. A thorough understanding of its formation, coupled with robust and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of Tamsulosin drug products. This technical guide provides a foundational understanding for professionals in the pharmaceutical industry to effectively manage and control this impurity. Further research into the specific mechanisms of its formation during synthesis and degradation will contribute to the development of improved manufacturing processes and more stable formulations.
References
- 1. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 2. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 5. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]
- 6. [PDF] IMPURITY METHOD DEVELOPMENT AND VALIDATION OF TAMSULOSIN HYDROCHLORIDE BY USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
An In-Depth Technical Guide to the Identification of 5-Formyl-2-methoxybenzenesulfonamide (Tamsulosin Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamsulosin, a selective alpha-1A adrenoceptor antagonist, is a widely prescribed medication for the treatment of benign prostatic hyperplasia. As with any pharmaceutical compound, the identification and control of impurities are critical to ensure its safety and efficacy. One such impurity is 5-Formyl-2-methoxybenzenesulfonamide, designated as Tamsulosin Impurity E. This technical guide provides a comprehensive overview of the analytical methodologies for the identification and characterization of this specific impurity, catering to the needs of researchers, scientists, and drug development professionals.
Chemical Profile of Tamsulosin Impurity E
| Identifier | Value |
| Systematic Name | This compound |
| Synonym | Tamsulosin Impurity E |
| CAS Number | 105764-07-6 |
| Molecular Formula | C₈H₉NO₄S[1] |
| Molecular Weight | 215.23 g/mol [1] |
Analytical Identification and Characterization
The identification and quantification of this compound are primarily achieved through modern chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard for separating Tamsulosin from its impurities. While specific retention times can vary based on the exact method parameters, the following provides a representative experimental protocol.
Experimental Protocol: RP-HPLC for Tamsulosin and Impurities
This protocol is a composite of established methods for the analysis of Tamsulosin and its related substances.[2][3][4]
-
Chromatographic System: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][4]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2][3][4][5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Detection is often performed at 225 nm or 280 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Data Presentation: Representative HPLC Parameters
| Parameter | Value | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [2][4] |
| Mobile Phase | Acetonitrile and Phosphate Buffer | [2][3] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 225 nm or 280 nm | [4] |
| Injection Volume | 20 µL | [4] |
Note: The retention time for this compound under these specific conditions is not consistently reported in publicly available literature and would need to be determined experimentally using a certified reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the definitive identification of impurities. It provides molecular weight information and fragmentation patterns that are unique to the chemical structure.
Experimental Protocol: LC-MS/MS for Impurity Identification
-
LC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of analysis.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Data Acquisition: Full scan mode to determine the parent ion mass and product ion scan mode (MS/MS) to obtain fragmentation patterns.
Data Presentation: Expected Mass Spectrometric Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 |
| Expected [M+H]⁺ Ion | m/z 216.03 |
The fragmentation pattern would need to be determined experimentally. Key fragments would likely arise from the loss of the formyl group, the methoxy group, and cleavage of the sulfonamide bond.
Formation of this compound
Tamsulosin Impurity E can potentially be formed through two main pathways: as a process-related impurity during the synthesis of Tamsulosin, or as a degradation product of the active pharmaceutical ingredient.
Potential Synthetic Pathway
This compound can be a starting material or an intermediate in certain synthetic routes leading to Tamsulosin or related compounds. If it is used as a precursor and the reaction is incomplete, it may be carried over as an impurity in the final product.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Tamsulosin has been shown to degrade under various stress conditions, including oxidative, hydrolytic, and photolytic stress. The formation of this compound as a degradation product would likely involve the oxidation of a related precursor impurity or a side chain of the Tamsulosin molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the identification and characterization of Tamsulosin Impurity E.
Conclusion
The accurate identification and control of this compound (Tamsulosin Impurity E) are paramount for ensuring the quality and safety of Tamsulosin drug products. This technical guide has outlined the primary analytical techniques, including HPLC and LC-MS/MS, that are instrumental in the characterization of this impurity. The provided experimental protocols and data tables serve as a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of the potential formation pathways, through either synthesis or degradation, is crucial for the implementation of effective control strategies throughout the drug development and manufacturing processes.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. RP – HPLC method for the estimation of Tamsulosin Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 5-Formyl-2-methoxybenzenesulfonamide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-Formyl-2-methoxybenzenesulfonamide is a known impurity of Tamsulosin, a pharmaceutical agent used in the treatment of benign prostatic hypertrophy.[1][2] The identification, characterization, and quantification of such impurities are critical for ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, detailed experimental protocols for its analysis, and a logical workflow for its characterization. While specific, publicly available experimental spectra for this compound are limited, this guide consolidates typical spectroscopic values and methodologies based on its chemical structure and the analysis of related compounds.
Chemical and Physical Properties
This compound has the chemical formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol .[1] It is identified by the CAS Number 105764-07-6.[1] This compound contains key functional groups that are readily identifiable by spectroscopic methods: an aromatic ring, a sulfonamide group, a methoxy group, and an aldehyde group.
| Property | Value | Source |
| CAS Number | 105764-07-6 | [1] |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Synonyms | Tamsulosin EP Impurity E | [2][3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in peer-reviewed literature. However, based on the known chemical shifts and absorption frequencies of its constituent functional groups, the following tables summarize the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts (δ) in ppm. Actual values may vary depending on the solvent and experimental conditions.
Table 2.1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet | Highly deshielded proton. |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets | Three protons on the benzene ring, with specific splitting patterns depending on their positions relative to the electron-withdrawing and -donating groups. |
| Sulfonamide (-SO₂NH₂) | 7.0 - 7.5 | Broad Singlet | Chemical shift can be variable and may exchange with D₂O. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | Typical range for a methoxy group attached to an aromatic ring. |
Table 2.2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 190 - 195 | Characteristic for aromatic aldehydes. |
| Aromatic (C-S) | 135 - 145 | Carbon attached to the sulfonamide group. |
| Aromatic (C-O) | 155 - 165 | Carbon attached to the methoxy group. |
| Aromatic (C-H & C-C) | 110 - 135 | Other aromatic carbons. |
| Methoxy (-OCH₃) | 55 - 60 | Typical for an aryl methoxy carbon. |
Infrared (IR) Spectroscopy
Table 2.3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Sulfonamide) | 3400 - 3200 | Medium | Two bands possible for the -NH₂ group. |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | |
| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium to Weak | Two characteristic bands, often weak. |
| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency.[4] |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |
| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong | Asymmetric and symmetric stretching, respectively. |
| C-O Stretch (Methoxy) | 1275 - 1200 and 1075 - 1020 | Strong | Asymmetric and symmetric stretching, respectively. |
Mass Spectrometry (MS)
Table 2.4: Predicted Mass-to-Charge Ratios (m/z)
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 216.03 | Protonated molecule. |
| [M+Na]⁺ | 238.01 | Sodium adduct. |
| [M-H]⁻ | 214.02 | Deprotonated molecule. |
| [M-SO₂]⁺ | 152.04 | Loss of sulfur dioxide, a common fragmentation pathway for aromatic sulfonamides.[5] |
| [C₇H₇O₂]⁺ | 123.04 | Possible fragment from cleavage of the C-S bond. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a solid sample such as this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to singlets for each unique carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Ensure the sample is in firm contact with the crystal using the pressure arm.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.
-
Scan Range: m/z 50 - 500.
-
Fragmentation Analysis (MS/MS): Perform collision-induced dissociation (CID) on the parent ion of interest (e.g., m/z 216 for [M+H]⁺) to obtain fragmentation data for structural elucidation.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown pharmaceutical impurity like this compound.
Caption: Figure 1: Analytical Workflow for Impurity Characterization.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. Tamsulosin EP Impurity E | 105764-07-6 | SynZeal [synzeal.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Formyl-2-methoxybenzenesulfonamide. The document outlines available solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.
Introduction
This compound is a chemical compound with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol .[1][2] It is recognized as an impurity of Tamsulosin, an α1-adrenoceptor antagonist.[1][2][3] Understanding the solubility of this compound is crucial for its analysis, purification, and formulation in pharmaceutical contexts.
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information that has been reported.
| Solvent | Solubility | Temperature | Citation |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified | [1][2] |
| Methanol | Slightly Soluble (enhanced with heating) | Heated | [1][2] |
Note: "Slightly soluble" is a qualitative term and does not provide specific concentration values. For precise applications, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the qualitative and semi-quantitative solubility of an organic compound such as this compound. This protocol is based on standard laboratory practices for solubility testing.[4][5][6]
3.1. Objective
To determine the solubility of this compound in a range of common laboratory solvents.
3.2. Materials
-
This compound
-
Selection of solvents:
-
Water (deionized)
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Dichloromethane
-
n-Hexane
-
Dimethyl Sulfoxide (DMSO)
-
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Spatula
-
Pipettes
3.3. Procedure
3.3.1. Qualitative Solubility Determination
-
Sample Preparation: Accurately weigh approximately 1-5 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the first selected solvent to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration. If any solid remains, the compound is "partially soluble" or "insoluble."
-
Heating (Optional): If the compound is not soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note any changes.
-
Repeat: Repeat steps 1-5 for each solvent to be tested.
3.3.2. Semi-Quantitative Solubility Determination (Equilibrium Solubility Method)
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of a specific solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant.
-
Solvent Evaporation: Evaporate the solvent from the extracted supernatant under reduced pressure or a stream of nitrogen.
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility in terms of mg/mL or g/100mL.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the qualitative solubility testing of a compound.
Caption: Workflow for Qualitative Solubility Determination.
Conclusion
References
Commercial Suppliers and Technical Guide for 5-Formyl-2-methoxybenzenesulfonamide Reference Standard
An In-depth Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical specifications of the 5-Formyl-2-methoxybenzenesulfonamide reference standard. This compound is a known impurity of Tamsulosin, an active pharmaceutical ingredient (API), and is often referred to as Tamsulosin EP Impurity E. As a critical reference standard, its availability and well-characterized profile are essential for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry.
Commercial Availability
Several reputable suppliers offer this compound as a reference standard. These suppliers typically provide the compound with a Certificate of Analysis (CoA) detailing its identity, purity, and other relevant chemical properties.
Table 1: Commercial Suppliers of this compound Reference Standard
| Supplier | Product Name | CAS Number | Additional Information |
| LGC Standards | 5-Formyl-2-methoxy-benzenesulfonamide | 105764-07-6 | Also listed as Tamsulosin EP Impurity E. |
| Sigma-Aldrich (Merck) | This compound | 105764-07-6 | Offered under the TraceCERT® line of certified reference materials.[1] |
| Clinivex | 5-Formyl-2-methoxy-benzenesulfonamide | 105764-07-6 | High-quality reference standard supplier.[2] |
| Veeprho | Tamsulosin EP Impurity E | 105764-07-6 | Provided with CoA and characterization data. |
| SynZeal | Tamsulosin EP Impurity E | 105764-07-6 | Supplied with detailed characterization data. |
| Clearsynth | Tamsulosin EP Impurity E | 105764-07-6 | Purity specified by HPLC. |
| BLD Pharm | This compound | 105764-07-6 | Available for research use.[3] |
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its proper handling, storage, and use in analytical methods.
Table 2: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tamsulosin EP Impurity E |
| CAS Number | 105764-07-6 |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Typically stored at 2-8°C or -20°C, protected from light and moisture. |
Analytical Characterization and Experimental Protocols
A comprehensive analysis of a reference standard is crucial to ensure its identity, purity, and overall quality. Below are typical analytical tests performed, along with a representative experimental protocol for purity determination by High-Performance Liquid Chromatography (HPLC).
Table 3: Representative Certificate of Analysis
| Test | Method | Specification | Representative Result |
| Identification | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Conforms |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.6% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Assay (as is) | qNMR or Mass Balance | Report Value | 99.5% |
Detailed Experimental Protocol: Purity Determination by HPLC
This section provides a typical HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
Diagrams and Workflows
Visual representations of key processes and relationships are provided below to enhance understanding.
Procurement and Verification Workflow for a Reference Standard
The following diagram illustrates the typical workflow for procuring and verifying a chemical reference standard for use in a research or quality control laboratory.
Conceptual Signaling Pathway Involvement
As an impurity of Tamsulosin, this compound is relevant to the pharmacological context of alpha-1 adrenergic receptor antagonism. The diagram below provides a simplified, conceptual representation of the signaling pathway affected by Tamsulosin.
This technical guide provides essential information for researchers, scientists, and drug development professionals working with this compound. The data presented, including the list of commercial suppliers, physicochemical properties, and a representative analytical protocol, should facilitate the procurement and proper use of this important reference standard.
References
The Role of 5-Formyl-2-methoxybenzenesulfonamide in Pharmaceutical Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a key compound in the quality control of Tamsulosin, a widely used pharmaceutical for the treatment of benign prostatic hypertrophy.[1][2] In the context of pharmaceutical analysis, it is primarily known as Tamsulosin EP Impurity E, a process-related impurity that must be monitored to ensure the safety and efficacy of the final drug product.[3] This technical guide provides an in-depth overview of the role of this compound in pharmaceutical analysis, including its chemical properties, analytical methodologies for its quantification, and its significance in the quality control of Tamsulosin.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Tamsulosin EP Impurity E | [3] |
| CAS Number | 105764-07-6 | [1] |
| Molecular Formula | C8H9NO4S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Appearance | Solid | |
| Storage | -20°C | [4] |
Role in Pharmaceutical Analysis
The primary role of this compound in pharmaceutical analysis is as a certified reference material (CRM) for the identification and quantification of impurities in Tamsulosin hydrochloride bulk drug and finished products.[4] Its presence and concentration are critical quality attributes that are closely monitored during drug manufacturing and stability studies. Regulatory bodies require that impurities in active pharmaceutical ingredients (APIs) and drug products are identified and controlled within acceptable limits. Therefore, having a well-characterized reference standard of this compound is essential for:
-
Method Development and Validation: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify this impurity.[3]
-
Quality Control: Routine testing of Tamsulosin batches to ensure that the level of Impurity E does not exceed the specified limits.[3]
-
Stability Studies: Assessing the stability of Tamsulosin under various environmental conditions by monitoring the formation of degradation products, including this compound.
Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for the determination of this compound in Tamsulosin. The following table summarizes typical quantitative data for the analysis of Tamsulosin and its related impurities.
| Parameter | Typical Value/Range |
| Linearity Range | 0.2 - 1.9 µg/mL |
| Limit of Detection (LOD) | ~0.1% of Tamsulosin concentration |
| Limit of Quantification (LOQ) | ~0.2% of Tamsulosin concentration |
| Recovery | 92.14% - 104.44% |
| Precision (RSD) | < 2% |
Experimental Protocol: RP-HPLC Method for Tamsulosin and its Impurities
This protocol describes a general procedure for the separation and quantification of Tamsulosin and its related substances, including this compound (Impurity E).
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Tamsulosin Hydrochloride Reference Standard
-
This compound (Tamsulosin Impurity E) Reference Standard
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 15 mM Ammonium acetate solution |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
4. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve Tamsulosin Hydrochloride and this compound reference standards in a suitable diluent (e.g., a mixture of mobile phases) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Tamsulosin drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution to determine the retention times and response factors of Tamsulosin and this compound.
-
Inject the sample solution.
-
Identify and quantify this compound in the sample by comparing its peak area and retention time to that of the standard.
Analytical Workflow for Impurity Profiling
Caption: Analytical workflow for the determination of this compound.
Conclusion
This compound is a critical component in the analytical quality control of Tamsulosin. Its role as a certified reference material for Tamsulosin Impurity E is indispensable for ensuring the purity, safety, and efficacy of the final drug product. The use of validated stability-indicating HPLC methods allows for the accurate and precise quantification of this impurity, ensuring that it remains within the stringent limits set by regulatory authorities. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Tamsulosin.
References
The Emergence of a Tamsulosin Impurity: A Technical Guide to 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-methoxybenzenesulfonamide, a molecule of significant interest within the pharmaceutical industry, is primarily known not for a designed therapeutic purpose, but for its presence as a process-related impurity in the synthesis of Tamsulosin.[1][2][3][4] Tamsulosin is a widely prescribed α1-adrenoceptor antagonist for the treatment of benign prostatic hyperplasia.[1][2][3] The discovery and history of this compound are thus intrinsically linked to the manufacturing and quality control of this blockbuster drug, where it is designated as "Tamsulosin EP Impurity E".[1][2][3][4] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering valuable insights for researchers and professionals in drug development and quality assurance.
Discovery and History
The history of this compound is a direct consequence of the extensive chemical synthesis and analysis of Tamsulosin. It was likely first identified during the process development and impurity profiling of Tamsulosin. Regulatory requirements for pharmaceuticals mandate the identification and characterization of impurities to ensure the safety and efficacy of the final drug product. As such, the "discovery" of this compound was not a targeted effort but rather a necessity of pharmaceutical quality control.
Its emergence is tied to the multi-step synthesis of the key Tamsulosin intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. While specific details of the exact reaction step leading to its formation as a side-product are not extensively published in peer-reviewed literature, it is plausible that it arises from over-oxidation or side reactions of the methoxy- and other substituted benzene intermediates used in the Tamsulosin synthesis. The consistent reporting of this compound as a Tamsulosin impurity across various pharmaceutical and chemical supplier literature underscores its relevance in the manufacturing process of this globally used medication.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 105764-07-6 |
| Molecular Formula | C8H9NO4S |
| Molecular Weight | 215.23 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Synthesis and Formation
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found, a plausible synthetic route can be inferred from standard organic chemistry reactions and the synthesis of related compounds. The formation as an impurity in Tamsulosin synthesis likely occurs from a key intermediate.
Plausible Synthetic Pathway
A likely laboratory synthesis would involve the formylation of 2-methoxybenzenesulfonamide. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Duff reaction. The diagram below illustrates a potential synthetic workflow.
Formation as a Tamsulosin Impurity
The synthesis of Tamsulosin is a complex process involving multiple steps. A key intermediate is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The formation of this compound as an impurity likely occurs during the synthesis of this or a related precursor, potentially through an oxidative side reaction. The following diagram outlines a simplified Tamsulosin synthesis pathway to provide context for where such an impurity could arise.
Experimental Protocols
Detailed experimental protocols for the synthesis of Tamsulosin and its intermediates are often proprietary. However, based on patent literature, a general procedure for a related transformation, the formylation of a methoxy-substituted benzene ring, is described. It is important to note that this is for a related compound and would need to be adapted and optimized for the synthesis of this compound.
Example Protocol: Formylation of Methyl 2-methoxybenzoate (for a related compound)
A patent for the preparation of methyl 5-formyl-2-methoxybenzoate describes a method that could be conceptually similar to a potential synthesis of this compound.[5]
-
Reaction Setup: Methyl 2-methoxybenzoate and methanesulfonic acid are cooled to 0-10 °C in a reaction vessel.[5]
-
Addition of Reagent: Urotropine is added to the cooled mixture.[5]
-
Reaction Conditions: The mixture is heated to 80-90 °C and allowed to react for approximately 16 hours.[5]
-
Workup: After cooling, water is added, and the pH is adjusted to 6-7 with a sodium hydroxide solution.[5]
-
Isolation: The product is isolated by filtration, washed with water, and dried.[5]
This procedure highlights a method for introducing a formyl group to a methoxy-activated benzene ring, which is the key transformation required for the synthesis of this compound from 2-methoxybenzenesulfonamide.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature that describes any specific biological activity or involvement in signaling pathways for this compound. Its significance is primarily as a chemical entity for quality control in the pharmaceutical manufacturing of Tamsulosin. As an impurity, the goal is to minimize its presence rather than to explore its therapeutic potential.
Conclusion
The story of this compound is a compelling example of how the stringent requirements of modern pharmaceutical development can lead to the "discovery" and characterization of novel chemical compounds. While not a therapeutic agent itself, its role as a critical process impurity in the synthesis of Tamsulosin makes it a compound of considerable importance to medicinal chemists, process development scientists, and regulatory affairs professionals. Further research into the precise mechanisms of its formation could lead to improved synthetic routes for Tamsulosin with even higher purity profiles.
References
- 1. Tamsulosin Impurities | SynZeal [synzeal.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 5. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Potential Biological Activity of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is no publicly available scientific literature detailing the biological activity, mechanism of action, or quantitative pharmacological data for 5-Formyl-2-methoxybenzenesulfonamide. This compound is primarily known as "Tamsulosin EP Impurity E," an impurity of the drug Tamsulosin.[1][2][3] This guide, therefore, provides a theoretical framework for investigating its potential biological activity based on its structural relationship to Tamsulosin, a well-characterized α1-adrenoceptor antagonist. The experimental protocols and data presented are illustrative and intended to guide future research.
Introduction: The Knowledge Gap
This compound is a sulfonamide derivative that is structurally related to the α1-adrenoceptor antagonist, Tamsulosin. While the parent compound, Tamsulosin, is extensively studied and used clinically for the treatment of benign prostatic hyperplasia (BPH), there is a significant lack of data on the biological effects of this particular impurity.[1][2][3] Understanding the pharmacological profile of this compound is crucial for a comprehensive safety and efficacy assessment of Tamsulosin formulations. This document outlines a proposed investigational strategy to elucidate the potential biological activity of this compound.
Structural Relationship to Tamsulosin and Potential for α1-Adrenoceptor Activity
Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors, which are prevalent in the smooth muscle of the prostate and bladder neck.[1][2][3] By blocking these receptors, Tamsulosin leads to smooth muscle relaxation, improving urinary flow in patients with BPH.[1][2][3]
This compound shares the core 2-methoxybenzenesulfonamide moiety with Tamsulosin. However, it lacks the extended side chain that is crucial for the high-affinity binding of Tamsulosin to the α1-adrenoceptor. The presence of a formyl group in place of this side chain significantly alters the molecule's steric and electronic properties. It is plausible that this compound may retain some affinity for α1-adrenoceptors, albeit likely much lower than that of Tamsulosin. Alternatively, the formyl group could confer novel biological activities unrelated to adrenergic receptors.
Investigational Workflow
A systematic investigation is required to determine the biological activity of this compound. The following workflow is proposed:
Potential Mechanism of Action: α1-Adrenoceptor Antagonism
Based on its structural similarity to Tamsulosin, the primary hypothesis is that this compound may act as an antagonist at α1-adrenoceptors. The canonical signaling pathway for α1-adrenoceptors involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
Illustrative Quantitative Data
The following table presents hypothetical data that could be generated from the proposed experimental workflow. This data is for illustrative purposes only and does not represent actual experimental results.
| Assay Type | Target | Parameter | Illustrative Value |
| Radioligand Binding | α1A-Adrenoceptor | Ki (nM) | > 10,000 |
| Radioligand Binding | α1B-Adrenoceptor | Ki (nM) | > 10,000 |
| Radioligand Binding | α1D-Adrenoceptor | Ki (nM) | > 10,000 |
| Functional Assay (Calcium) | α1A-Adrenoceptor | IC50 (nM) | Not Determined |
| Broad Panel Screen | Target X | % Inhibition @ 10 µM | 65% |
Detailed Experimental Protocols
The following are standard protocols that would be employed to characterize the potential α1-adrenoceptor activity of this compound.
Radioligand Binding Assay for α1-Adrenoceptors
Objective: To determine the binding affinity (Ki) of this compound for human α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes expressing recombinant human α1A, α1B, or α1D adrenoceptors.
-
Radioligand: [3H]-Prazosin.
-
Non-specific competitor: Phentolamine.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test compound: this compound dissolved in DMSO.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, [3H]-Prazosin (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or phentolamine (for non-specific binding).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Calculate the Ki using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay
Objective: To determine the functional antagonist activity (IC50) of this compound at human α1-adrenoceptors.
Materials:
-
CHO or HEK293 cells stably expressing human α1A, α1B, or α1D adrenoceptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Phenylephrine.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound dissolved in DMSO.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compound dilutions to the cells and incubate for a pre-determined time.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a concentration of phenylephrine that elicits a submaximal response (EC80) and record the change in fluorescence.
-
Analyze the data to determine the concentration-dependent inhibition by the test compound and calculate the IC50.
Conclusion and Future Directions
While this compound is identified as an impurity of Tamsulosin, its biological activity remains uncharacterized. The structural similarity to Tamsulosin suggests a potential for interaction with α1-adrenoceptors, but this must be confirmed experimentally. The proposed investigational workflow, utilizing standard pharmacological assays, provides a clear path to elucidating the pharmacological profile of this compound. A thorough characterization is essential for a complete understanding of the safety and pharmacology of Tamsulosin and its related substances. Further studies could also explore other potential activities of sulfonamide-containing compounds, such as carbonic anhydrase inhibition or antimicrobial effects, although these are considered less likely given the structural context.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Formyl-2-methoxybenzenesulfonamide. This compound is a known impurity of Tamsulosin, a pharmaceutical agent used to treat benign prostatic hypertrophy.[1][2][3] The presented method is based on reversed-phase chromatography with UV detection, providing a reliable and accurate analytical procedure for quality control and impurity profiling in drug development and manufacturing.
Introduction
This compound is a critical process-related impurity that requires careful monitoring to ensure the safety and efficacy of Tamsulosin drug products.[1][2][4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of pharmaceutical compounds and their impurities. This document provides a detailed protocol for an HPLC method suitable for the determination of this compound.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tamsulosin EP Impurity E, Tamsulosin hydrochloride impurity E (PhEur) |
| CAS Number | 105764-07-6 |
| Molecular Formula | C₈H₉NO₄S[1][4] |
| Molecular Weight | 215.23 g/mol [1][4] |
| Appearance | White to pale-yellow solid[5] |
| Melting Point | >155°C (decomposes)[1][2] |
Experimental Protocol
This method is adapted from a validated HPLC procedure for a structurally related compound, 4-Formylphenyl benzenesulfonate, and optimized for the analysis of this compound.[6]
Instrumentation and Apparatus
-
HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Materials
-
This compound certified reference standard (CRS).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Formic acid (analytical grade).
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Solutions
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations in the desired calibration range (e.g., 1-20 µg/mL).
Sample Preparation: Accurately weigh a sufficient amount of the test sample and dissolve it in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration of this compound within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (50:50 acetonitrile/water) to ensure a clean baseline.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solutions using the calibration curve.
Experimental Workflow
Caption: Workflow for the HPLC determination of this compound.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The method is suitable for routine quality control testing and for the assessment of impurity levels in active pharmaceutical ingredients and finished drug products. The detailed protocol and clear workflow are intended to facilitate the implementation of this method in analytical development and quality control laboratories.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. 5-Formyl-2-methoxy-benzenesulfonamide | LGC Standards [lgcstandards.com]
- 5. This compound | 105764-07-6 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 5-Formyl-2-methoxybenzenesulfonamide in Tamsulosin using LC-MS/MS
Abstract
This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Formyl-2-methoxybenzenesulfonamide (Tamsulosin Impurity E) in Tamsulosin drug substance and formulations. The method utilizes a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for trace-level impurity quantification. This protocol is designed for researchers, scientists, and drug development professionals in a quality control or research environment.
Introduction
Tamsulosin is a selective α1-adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing to ensure patient safety and product efficacy. This compound (Figure 1) is a known impurity of Tamsulosin, listed as Impurity E in the European Pharmacopoeia.[2][3] Stringent control and accurate quantification of this impurity are essential to meet regulatory requirements.
This document provides a detailed protocol for the determination of this compound in Tamsulosin samples using a robust LC-MS/MS method.
Chemical Structures:
-
Tamsulosin: C₂₀H₂₈N₂O₅S, Molecular Weight: 408.51 g/mol [4]
-
This compound: C₈H₉NO₄S, Molecular Weight: 215.23 g/mol [5]
Experimental Protocols
Materials and Reagents
-
Tamsulosin Hydrochloride Reference Standard and sample
-
This compound Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
Sample Preparation Protocol
For Tamsulosin Drug Substance (API):
-
Accurately weigh approximately 25 mg of the Tamsulosin API sample.
-
Dissolve the sample in 25 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1.0 mg/mL.
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
For Tamsulosin Capsules/Tablets:
-
Weigh and finely powder a representative number of tablets or the content of capsules.
-
Transfer an amount of powder equivalent to 10 mg of Tamsulosin into a 50 mL volumetric flask.[6]
-
Add approximately 30 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 15 minutes to extract the drug and impurity.[6][7]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Centrifuge a portion of the solution at 10,000 rpm for 15 minutes to precipitate excipients.[7]
-
Collect the supernatant and filter through a 0.22 µm syringe filter before analysis.
Liquid Chromatography (LC) Method
-
Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.[8]
-
Injection Volume: 10 µL.[8]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 1.0 95 5 10.0 10 90 12.0 10 90 12.1 95 5 | 15.0 | 95 | 5 |
Mass Spectrometry (MS) Method
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[7]
-
Capillary Voltage: 3.5 kV.[9]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.[7]
-
Nebulizer Gas (Nitrogen) Pressure: 30 psi.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
The following MRM transitions are proposed for the analysis. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Tamsulosin | 409.2 | 228.1 | 200 | 25 |
| 409.2 | 182.1 | 200 | 35 | |
| This compound | 216.0 | 152.1 | 200 | 20 |
| 216.0 | 124.1 | 200 | 30 |
Note: The precursor ion for Tamsulosin is [M+H]⁺ (408.5 + 1 = 409.5, rounded). The precursor for the impurity is [M+H]⁺ (215.2 + 1 = 216.2, rounded). Product ions are predicted based on common fragmentation pathways.
Data Presentation and Performance
The method should be validated according to ICH Q2(R1) guidelines.[10] The target quantitative performance characteristics for the analysis of this compound are summarized in the table below.
| Parameter | Target Value |
| Linearity Range | 0.05 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.015 µg/mL (Signal-to-Noise Ratio ≈ 3:1) |
| Limit of Quantification (LOQ) | ~0.05 µg/mL (Signal-to-Noise Ratio ≈ 10:1) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% at LOQ, < 10% for other concentrations |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of Tamsulosin impurity.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable protocol for the selective and sensitive quantification of this compound in Tamsulosin samples. The use of Multiple Reaction Monitoring ensures minimal interference from the drug substance matrix and other impurities, making it highly suitable for routine quality control analysis and regulatory submissions. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a comprehensive guide for implementation in analytical laboratories.
References
- 1. zefsci.com [zefsci.com]
- 2. payeshdarou.ir [payeshdarou.ir]
- 3. Measurement of tamsulosin in human serum by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. japsonline.com [japsonline.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. uspnf.com [uspnf.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
Application Note: Development of a Stability-Indicating HPLC Assay for 5-Formyl-2-methoxybenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a known impurity of Tamsulosin, a widely used pharmaceutical agent.[1][2][3] The development of a stability-indicating assay method (SIAM) is a critical step in the drug development process, mandated by regulatory bodies to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and drug products.[4][5] A SIAM is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API over time, while also separating and detecting any significant degradation products.[6]
This document provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The protocol outlines procedures for forced degradation studies, method optimization, and validation in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8]
1.0 Materials and Reagents
-
Reference Standard: this compound (Certified Reference Material)[9]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, prepared using a purification system like Milli-Q).
-
Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Triethylamine, Orthophosphoric Acid.
-
Equipment:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
Analytical balance.
-
pH meter.
-
Water bath/oven.
-
Photostability chamber.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
-
2.0 Experimental Protocols
Protocol 1: Chromatographic Method Development
The primary objective is to develop a chromatographic system capable of separating this compound from its potential degradation products.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is commonly used for the separation of sulfonamides.[7][10]
-
Mobile Phase Preparation:
-
Prepare a buffer solution (e.g., 0.1% Orthophosphoric Acid in water).
-
Experiment with various ratios of the aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol) in an isocratic mode. A starting point could be a 70:30 (v/v) mixture of buffer and acetonitrile.[8]
-
-
Detection Wavelength: Dissolve the reference standard in the mobile phase and scan using a PDA detector to determine the wavelength of maximum absorbance (λmax).
-
Optimization:
-
Adjust the mobile phase composition to achieve a retention time for the main peak between 3 and 10 minutes.
-
Ensure a sharp, symmetrical peak shape (Tailing factor ≤ 2).
-
Adjust the flow rate (typically 1.0 mL/min) as needed.
-
-
System Suitability: Before analysis, perform system suitability tests by injecting the standard solution in replicate (n=6). The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%.
-
Theoretical plates: ≥ 2000.
-
Tailing factor: ≤ 2.0.[7]
-
Protocol 2: Forced Degradation Studies
Forced degradation (stress testing) is performed to generate potential degradation products and demonstrate the specificity and stability-indicating nature of the method.[6][11] The goal is to achieve 5-20% degradation of the API.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1N HCl.
-
Heat the mixture (e.g., at 80°C) for a specified duration (e.g., 2, 4, 8 hours).
-
After cooling, neutralize the solution with an equivalent amount of 0.1N NaOH.
-
Dilute to a final concentration with the mobile phase and analyze.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1N NaOH.
-
Heat the mixture (e.g., at 80°C) for a specified duration.
-
After cooling, neutralize with an equivalent amount of 0.1N HCl.
-
Dilute to a final concentration and analyze.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and an appropriate concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified duration (e.g., 24 hours).
-
Dilute to a final concentration and analyze.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven (e.g., 105°C) for a set period (e.g., 48 hours).
-
Dissolve the stressed solid, dilute to a final concentration, and analyze.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a sample from the stressed solid/solution, dilute, and analyze.
-
-
Analysis of Stressed Samples:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.
-
Perform peak purity analysis using the PDA detector to ensure the parent peak is spectrally homogeneous and free from co-eluting impurities.[5]
-
Protocol 3: Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo. This is demonstrated through forced degradation studies and peak purity analysis.
-
Linearity: Analyze a series of at least five concentrations of the reference standard over a specified range (e.g., 50-150% of the target concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of the API into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on different equipment. The RSD between the two sets of results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This can be calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately introduce small variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±5°C) and evaluate the effect on the results. The method is considered robust if the results remain unaffected by these minor changes.
3.0 Data Presentation
Quantitative data from the validation and forced degradation studies should be summarized in tables for clarity.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% H₃PO₄ in Water : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm (Hypothetical λmax) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Retention Time | ~5.9 min (Hypothetical) |
Table 2: Linearity Study Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | 451000 |
| 75 | 674500 |
| 100 | 902100 |
| 125 | 1123500 |
| 150 | 1355000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | No. of Degradants | Peak Purity |
|---|---|---|---|---|
| 0.1N HCl | 8 hours @ 80°C | 15.2% | 2 | Pass |
| 0.1N NaOH | 4 hours @ 80°C | 18.5% | 1 | Pass |
| 3% H₂O₂ | 24 hours @ RT | 11.8% | 1 | Pass |
| Dry Heat | 48 hours @ 105°C | 6.5% | 1 | Pass |
| Photolytic | ICH Q1B | 8.1% | 1 | Pass |
Table 4: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate | 1.12% | ≤ 2.0% |
| LOD | 0.05 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | Reportable |
| Robustness | Robust | No significant impact on results |
4.0 Visualizations
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. ijpsm.com [ijpsm.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 10. saudijournals.com [saudijournals.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols for Forced Degradation Studies of 5-Formyl-2-methoxybenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[1][2][3][4] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the safety and efficacy of the final drug product.[2][5] The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide a framework for conducting these studies, which typically include exposure to hydrolysis (acidic and basic), oxidation, heat, and light.[2][4][5][6] The goal is to achieve a target degradation of 5-20%, as this provides sufficient breakdown for analysis without being so extensive that it forms irrelevant secondary degradants.[5][7][8]
This document provides a detailed protocol for conducting a forced degradation study on 5-Formyl-2-methoxybenzenesulfonamide, an impurity of the drug Tamsulosin.[9] The molecule contains both a sulfonamide and an aromatic aldehyde functional group, which will inform the selection of stress conditions.
Compound Details:
-
Name: this compound
-
CAS Number: 105764-07-6[10]
-
Molecular Formula: C₈H₉NO₄S[10]
-
Molecular Weight: 215.23 g/mol [10]
-
Structure:
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid, analytical grade
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
pH meter
-
HPLC vials
-
Hot air oven
-
Photostability chamber with calibrated UV and visible light sources
Preparation of Solutions
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This will be the stock solution (1000 µg/mL).
Working Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the solvent mixture. This will be the working solution used for stress studies.
Forced Degradation Conditions
For each condition, a "control" sample (unstressed working solution, stored at 2-8°C in the dark) and a "blank" (stress medium without the drug substance) should be prepared and analyzed alongside the stressed samples.
2.3.1. Acidic Hydrolysis
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Add 5 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Before analysis, cool the sample to room temperature and neutralize it by adding an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the initial concentration if necessary.
2.3.2. Basic Hydrolysis
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Add 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).
-
Before analysis, neutralize the sample by adding an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase to the initial concentration if necessary.
2.3.3. Oxidative Degradation
-
Transfer 5 mL of the working solution (100 µg/mL) into a flask.
-
Add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the samples directly.
2.3.4. Thermal Degradation (Solid State)
-
Weigh approximately 5-10 mg of the solid drug substance into a watch glass.
-
Place it in a hot air oven maintained at 80°C for 48 hours.
-
Withdraw a sample after 48 hours, prepare a solution of 100 µg/mL, and analyze.
2.3.5. Photolytic Degradation
-
Expose the drug substance in both solid state and in solution (100 µg/mL) to light conditions as per ICH Q1B guidelines.[7]
-
The exposure should be to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light.[7][11]
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, prepare a solution of the solid sample (100 µg/mL) and analyze both the solid and solution samples.
Analytical Methodology (Stability-Indicating HPLC Method)
A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The following is a typical starting point for method development.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-31 min: Linear gradient back to 90% A, 10% B
-
31-35 min: Hold at 90% A, 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm (or as determined by UV scan).[12]
-
Injection Volume: 10 µL.
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the number of degradation products formed under each stress condition.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Active Substance (%) | Degradation (%) | No. of Degradation Products | Remarks (e.g., RRT of major degradant) |
| Control (Unstressed) | 0 | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl | 24 | 88.5 | 11.5 | 2 | Major peak at RRT 0.85 |
| 0.1 M NaOH | 8 | 91.2 | 8.8 | 1 | Major peak at RRT 0.79 |
| 3% H₂O₂ | 24 | 85.1 | 14.9 | 3 | Major peaks at RRT 0.91, 1.15 |
| Thermal (80°C, Solid) | 48 | 94.7 | 5.3 | 1 | Major peak at RRT 1.08 |
| Photolytic (Solid) | - | 98.1 | 1.9 | 1 | Minor degradation |
| Photolytic (Solution) | - | 92.5 | 7.5 | 2 | Major peak at RRT 0.95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental outcomes.
Visualization
The overall workflow for the forced degradation study can be visualized as follows.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ijcrt.org [ijcrt.org]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
- 9. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 10. This compound Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: 5-Formyl-2-methoxybenzenesulfonamide as a Reference Standard in Quality Control Laboratories
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a critical reference standard for the quality control (QC) of Tamsulosin-based drug products.[1][2] It is identified as Impurity E in the European Pharmacopoeia (EP) monograph for Tamsulosin Hydrochloride.[1] As a potential impurity arising during the synthesis or degradation of Tamsulosin, its accurate identification and quantification are essential to ensure the safety and efficacy of the final pharmaceutical product. This document provides detailed application notes and protocols for the use of this compound as a reference standard in QC laboratories, focusing on its application in High-Performance Liquid Chromatography (HPLC) for impurity profiling.
Certified Reference Materials (CRMs) of this compound are available and are produced in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability and reliability for quantitative analysis.[3]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tamsulosin EP Impurity E |
| CAS Number | 105764-07-6 |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
| Appearance | White to Off-White Solid |
| Storage | -20°C, under inert atmosphere |
Application in Quality Control
The primary application of this compound as a reference standard is in the chromatographic analysis of Tamsulosin Hydrochloride raw material and finished products. It is used for:
-
Peak Identification: To confirm the identity of the Impurity E peak in a chromatogram by comparing its retention time with that of the known reference standard.
-
Method Validation: As a component in validation studies to demonstrate the specificity, linearity, accuracy, and precision of the analytical method for quantifying Tamsulosin impurities.
-
Quantitative Analysis: To determine the exact amount of Impurity E present in a test sample by comparing the peak area of the impurity with the peak area of a known concentration of the reference standard.
-
Stability Studies: To monitor the formation of Impurity E during forced degradation and long-term stability studies of Tamsulosin, providing insights into the degradation pathways of the drug.
Experimental Protocols
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for the determination of Tamsulosin and its related substances, including this compound. The following protocol is a representative method based on information from various sources, including pharmacopoeial monographs and scientific publications.
Protocol: Impurity Profiling of Tamsulosin Hydrochloride by RP-HPLC
1. Objective: To identify and quantify this compound (Tamsulosin Impurity E) in a sample of Tamsulosin Hydrochloride.
2. Materials and Reagents:
-
This compound Reference Standard
-
Tamsulosin Hydrochloride Reference Standard
-
Tamsulosin Hydrochloride Test Sample
-
Acetonitrile (HPLC grade)
-
Perchloric acid (70%)
-
Sodium hydroxide
-
Water (HPLC grade or equivalent)
-
Methanol (HPLC grade)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | ZORBAX SB-C18 (4.6 mm x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase | Gradient elution with a perchlorate buffer and acetonitrile |
| Buffer Preparation | Dissolve 8.7 mL of perchloric acid (70%) and 3.0 g of sodium hydroxide in 1900 mL of water. Adjust the pH to 2.0 with 1 N sodium hydroxide, and dilute to 2000 mL with water. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
4. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Reference Standard Stock Solution (RSSS): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Reference Solution (WRS): Dilute the RSSS with the diluent to a final concentration suitable for analysis (e.g., 1.0 µg/mL).
-
Tamsulosin Hydrochloride Stock Solution: Accurately weigh and dissolve about 50 mg of Tamsulosin Hydrochloride test sample in 10 mL of the diluent.
-
System Suitability Solution (SSS): Prepare a solution containing known concentrations of Tamsulosin Hydrochloride and this compound to verify the system's performance.
5. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) meet the predefined criteria.
-
Inject the Working Reference Solution in replicate (e.g., n=5) to check the precision of the system.
-
Inject the Tamsulosin Hydrochloride Stock Solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the peak in the WRS chromatogram.
-
Calculate the concentration of this compound in the test sample using the external standard method.
Data Presentation
The following table summarizes typical quantitative data obtained during the validation of an HPLC method for Tamsulosin impurities, including this compound.
| Parameter | Typical Value/Range |
| Retention Time of Tamsulosin | ~7.3 min |
| Relative Retention Time of Impurity E | Varies based on method |
| Linearity Range | 0.2 - 1.9 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 92.14 - 104.44% |
| Precision (% RSD) | < 2.0% |
| Resolution between Tamsulosin and Impurity E | > 2.0 |
Visualizations
Workflow for Using a Reference Standard in a QC Lab
Caption: QC laboratory workflow for the use of a reference standard.
Relationship between Tamsulosin and Impurity E
Caption: Chemical relationship between Tamsulosin and Impurity E.
References
Application Notes and Protocols: Analytical Method Validation for the Quantification of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the validation of an analytical method for the quantification of 5-Formyl-2-methoxybenzenesulfonamide. This compound is a known impurity of Tamsulosin, a pharmaceutical agent used in the treatment of benign prostatic hypertrophy.[1][2][3][4] Accurate and reliable quantification of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.
The protocols outlined herein are based on the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[5][6][7][8][9] These application notes are intended to assist researchers, scientists, and drug development professionals in establishing a validated analytical method for routine quality control and stability testing of this compound.
Proposed Analytical Method: HPLC-UV
A High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is proposed for the quantification of this compound. This technique is widely used in pharmaceutical analysis for its high resolution, sensitivity, and accuracy.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC system with a UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (based on typical UV absorbance for aromatic compounds) |
| Run Time | 10 minutes |
Analytical Method Validation Protocols
The following sections detail the experimental protocols for validating the proposed HPLC-UV method.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Blank Analysis: Analyze the mobile phase and a placebo solution (matrix without the analyte) to ensure no interfering peaks are observed at the retention time of this compound.
-
Analyte Analysis: Analyze a standard solution of this compound to determine its retention time.
-
Spiked Placebo Analysis: Spike the placebo solution with a known concentration of this compound and analyze. The peak for the analyte should be pure and its retention time should match the standard.
-
Forced Degradation (for stability-indicating methods): Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent analyte peak.
Linearity and Range
Objective: To establish the linear relationship between the concentration of the analyte and the analytical response over a defined range.
Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
From the stock solution, prepare a series of at least five calibration standards at different concentration levels, covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), the slope of the regression line, and the y-intercept.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo solution with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each replicate.
-
Calculate the mean percentage recovery and the relative standard deviation (RSD) for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two sets of experiments to assess the variability.
-
Calculate the overall mean, standard deviation, and RSD for the combined data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the response from the analysis of a blank solution (at least 10 injections).
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
-
Signal-to-Noise Ratio (alternative method):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 2°C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution of this compound under each varied condition in triplicate.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Data Presentation
The quantitative data generated from the validation experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r) | |
| Slope | |
| Y-intercept |
Table 2: Accuracy Data
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL, Mean ± SD, n=3) | Recovery (%) | RSD (%) |
| 80% | ||||
| 100% | ||||
| 120% |
Table 3: Precision Data
| Parameter | Concentration (µg/mL, n=6) | Mean | Standard Deviation | RSD (%) |
| Repeatability | ||||
| Intermediate Precision (Day 1) | ||||
| Intermediate Precision (Day 2) | ||||
| Overall Intermediate Precision |
Table 4: LOD and LOQ Data
| Parameter | Value (µg/mL) | Method |
| Limit of Detection (LOD) | Based on SD of Blank and Slope | |
| Limit of Quantification (LOQ) | Based on SD of Blank and Slope |
Table 5: Robustness Data
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal Condition | - | |||
| Flow Rate | + 0.1 mL/min | |||
| - 0.1 mL/min | ||||
| Mobile Phase Composition | + 2% Acetonitrile | |||
| - 2% Acetonitrile | ||||
| Column Temperature | + 2°C | |||
| - 2°C | ||||
| Detection Wavelength | + 2 nm | |||
| - 2 nm |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the interrelationship of the validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Validation Parameters.
Conclusion
The successful validation of the analytical method for the quantification of this compound according to the protocols described in this document will ensure that the method is suitable for its intended purpose. A thoroughly validated method provides confidence in the quality and reliability of the analytical data generated, which is essential for regulatory compliance and for ensuring the safety and quality of pharmaceutical products.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. theclinivex.com [theclinivex.com]
- 5. youtube.com [youtube.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Application Note: Chromatographic Separation of Tamsulosin and Its Impurities, Including Impurity E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Tamsulosin and its process-related impurities and degradation products. The method is designed to provide a clear separation of Tamsulosin from its known impurities, ensuring the accurate assessment of purity and stability in bulk drug substances and pharmaceutical formulations. While this method has been validated for several known impurities, the specific retention time and resolution for Impurity E (5-formyl-2-methoxybenzenesulfonamide) have not been experimentally determined and would require verification. This document provides a comprehensive protocol and serves as a starting point for the inclusion of Impurity E in a validated analytical procedure.
Introduction
Tamsulosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. During its synthesis and storage, various process-related impurities and degradation products can arise. Regulatory agencies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the drug product. One such potential impurity is Tamsulosin Impurity E, chemically identified as this compound. The development of a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from all potential impurities is therefore critical. This application note details a reliable RP-HPLC method suitable for this purpose.
Experimental Protocol
This protocol is based on established stability-indicating methods for Tamsulosin and is designed to be a robust starting point for the analysis of its impurities.[1][2]
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05M Potassium Dihydrogen Phosphate buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | 65% Mobile Phase A : 35% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Reagent and Sample Preparation:
-
Mobile Phase A Preparation: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to a concentration of 0.05M. Filter and degas the solution.
-
Standard Stock Solution (Tamsulosin): Accurately weigh and dissolve an appropriate amount of Tamsulosin Hydrochloride reference standard in the mobile phase to obtain a known concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known Tamsulosin impurities, including a certified reference standard of Impurity E (CAS 105764-07-6), in the mobile phase.
-
System Suitability Solution: Prepare a solution containing Tamsulosin and key known impurities to verify the chromatographic system's performance.
-
Sample Solution: Accurately weigh and dissolve the Tamsulosin sample (bulk drug or formulation) in the mobile phase to a suitable concentration.
Experimental Workflow
Caption: Experimental workflow for the chromatographic separation of Tamsulosin and its impurities.
Data Presentation
The following table summarizes the expected retention times for Tamsulosin and some of its known impurities based on similar chromatographic methods. The data for Impurity E is not available and would need to be determined experimentally.
Table 1: Quantitative Data for Tamsulosin and its Impurities
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Tamsulosin Impurity H | To be determined | To be determined |
| Tamsulosin Impurity I | To be determined | To be determined |
| Tamsulosin | ~10.0 | 1.00 |
| Tamsulosin Impurity E | To be determined | To be determined |
Note: The retention times are approximate and may vary depending on the specific HPLC system and column used. System suitability tests should be performed to confirm the identity of the peaks.
Tamsulosin Impurity E Details
To aid in the method development and validation for the inclusion of Impurity E, the following information is provided:
| Parameter | Information |
| Chemical Name | This compound[1] |
| CAS Number | 105764-07-6 |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in the analysis of pharmaceutical impurities, from their potential origin to the final quality control assessment.
Caption: Logical relationship in pharmaceutical impurity analysis.
Conclusion
The RP-HPLC method detailed in this application note provides a robust framework for the separation and analysis of Tamsulosin and its impurities. While the method is suitable for the detection of various known related substances, specific validation for Tamsulosin Impurity E is required. Researchers can use this protocol as a strong starting point to incorporate Impurity E into their routine quality control and stability testing programs, ensuring the comprehensive assessment of Tamsulosin drug products.
References
Application Notes and Protocols for the Analysis of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a key chemical intermediate and a known impurity in the synthesis of the pharmaceutical agent Tamsulosin, an antagonist of the α1-adrenergic receptor used to treat benign prostatic hyperplasia.[1][2][3] Accurate and reliable quantification of this compound in various matrices, including pharmaceutical preparations and biological fluids, is crucial for quality control and pharmacokinetic studies. This document provides detailed application notes and standardized protocols for the sample preparation of this compound for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided below. Understanding these properties is essential for developing effective sample preparation strategies.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (heating may be required) | [1][3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
Sample Preparation Techniques
The choice of sample preparation technique is critical and depends on the sample matrix, the concentration of the analyte, and the analytical instrumentation to be used. The following sections detail three common and effective techniques for the extraction and clean-up of this compound from various matrices: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
General Experimental Workflow
The following diagram illustrates a general workflow for sample preparation and analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum, prior to analysis.[4] It is particularly useful for high-throughput screening. Acetonitrile is a commonly used and effective precipitating agent, often resulting in high analyte recovery.[5][6]
Experimental Protocol
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Addition of Precipitant: Add 300 µL of cold acetonitrile (ACN) to the sample. This corresponds to a 3:1 (v/v) ratio of ACN to sample, which is generally effective for protein removal.[7]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): To increase concentration and ensure compatibility with the mobile phase, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of the chromatographic system.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the analytical instrument.
Quantitative Data for Sulfonamides (as a proxy)
| Parameter | Acetonitrile Precipitation | Reference |
| Recovery | > 80% | [5][6] |
| Coefficient of Variation (CV) | < 6% | [6] |
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that can provide high recovery and enrichment factors.[8] It is suitable for cleaning up complex matrices and concentrating the analyte. For a sulfonamide derivative like this compound, a mixed-mode or a reversed-phase sorbent can be effective.
Experimental Protocol (using a generic C18 SPE cartridge)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Pre-treat the sample by adjusting the pH. Since sulfonamides can be ionized, adjusting the sample pH to approximately 2-4 can promote retention on a reversed-phase sorbent.[9][10] Dilute the sample (e.g., 1:1 with water) and load it onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with 2-3 mL of a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Quantitative Data for Sulfonamides (as a proxy)
| Parameter | Solid-Phase Extraction | Reference |
| Recovery | 79 - 118% | [9] |
| Relative Standard Deviation (RSD) | 0.3 - 14.5% | [9] |
| Limits of Detection (LODs) in water | 0.01 - 0.05 ng/L | [9] |
| Limits of Detection (LODs) in serum | 1.8 - 3.6 mg/L | [11] |
SPE Method Selection and Optimization
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases.[12] It is a robust method, though it can be more labor-intensive and use larger volumes of organic solvents compared to other techniques.[8]
Experimental Protocol
-
Sample Preparation: Place 1 mL of the sample (e.g., urine, aqueous solution) into a glass screw-cap tube. Adjust the pH of the sample to below the pKa of the sulfonamide group to ensure it is in a neutral form, which will favor extraction into an organic solvent.
-
Extraction: Add 5 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate). Cap the tube and vortex or shake mechanically for 10-15 minutes.
-
Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to facilitate the separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to analysis.
Dispersive Liquid-Liquid Microextraction (DLLME)
A variation of LLE, DLLME, is a microextraction technique that is fast, simple, and requires minimal solvent.[13] It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample.[13]
Quantitative Data for Sulfonamides (as a proxy)
| Parameter | Dispersive Liquid-Liquid Microextraction | Reference |
| Recovery | 80.0 - 116.0% | [13] |
| Relative Standard Deviation (RSD) | 0.1 - 8.1% | [13] |
| Limits of Detection (LODs) in water | 0.7 - 7.8 µg/L | [13] |
Summary of Quantitative Data for Different Techniques
The following table summarizes the performance of the described sample preparation techniques for sulfonamides, which can serve as a guide for method selection for this compound analysis.
| Technique | Typical Recovery (%) | Typical Precision (RSD/CV %) | Typical LODs | References |
| Protein Precipitation (ACN) | > 80 | < 6 | Matrix dependent | [5][6] |
| Solid-Phase Extraction | 79 - 118 | 0.3 - 14.5 | 0.01 - 0.05 ng/L (water) | [9] |
| Liquid-Liquid Extraction (DLLME) | 80.0 - 116.0 | 0.1 - 8.1 | 0.7 - 7.8 µg/L (water) | [13] |
Conclusion
The selection of an appropriate sample preparation technique for the analysis of this compound is crucial for achieving accurate and reproducible results. For rapid analysis of biological samples with high protein content, protein precipitation with acetonitrile is a suitable choice. For more complex matrices or when higher sensitivity is required, Solid-Phase Extraction offers excellent clean-up and analyte enrichment. Liquid-Liquid Extraction, particularly in its micro-extraction formats, provides a robust alternative with good recovery. The protocols and data presented here, based on established methods for sulfonamides, provide a strong foundation for the development and validation of analytical methods for this compound. It is recommended to perform method validation for the specific matrix and analytical conditions being used.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. norlab.com [norlab.com]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 13. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Formyl-2-methoxybenzenesulfonamide in Drug Impurity Profiling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a recognized process-related impurity and degradation product in the manufacturing of Tamsulosin, an active pharmaceutical ingredient (API) used for the treatment of benign prostatic hyperplasia. Designated as "Tamsulosin EP Impurity E" by the European Pharmacopoeia, its detection and quantification are critical for ensuring the quality, safety, and efficacy of Tamsulosin drug products.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the impurity profiling of Tamsulosin.
Impurity profiling is a crucial aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The presence of impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to identify and control these impurities within acceptable limits.
Regulatory Context and Acceptance Criteria
The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline.[3] This guideline establishes thresholds for reporting, identification, and qualification of impurities. For Tamsulosin Hydrochloride, the United States Pharmacopeia-National Formulary (USP-NF) specifies the acceptance criteria for organic impurities.[4]
Table 1: Acceptance Criteria for Impurities in Tamsulosin Hydrochloride (USP-NF) [4]
| Impurity Type | Acceptance Criteria (Not More Than) |
| Any Individual Impurity | 0.10% |
| Total Impurities | 0.2% |
These limits underscore the importance of having a well-characterized reference standard for this compound to accurately quantify its presence in Tamsulosin batches.
Role in Drug Synthesis and Degradation
This compound can arise during the synthesis of Tamsulosin as a process-related impurity. Its formation is often associated with specific synthetic routes and reaction conditions. Additionally, it can be formed as a degradation product under certain stress conditions, such as exposure to light, heat, or humidity. Understanding the formation pathways of this impurity is essential for process optimization and the development of stable formulations.
Experimental Protocols
The primary analytical technique for the determination of this compound in Tamsulosin is High-Performance Liquid Chromatography (HPLC). The following protocol is a composite based on methods described in the European Pharmacopoeia and related research articles.
Protocol 1: Quantification of this compound in Tamsulosin Drug Substance by RP-HPLC
Objective: To accurately quantify the level of this compound (Tamsulosin EP Impurity E) in a bulk sample of Tamsulosin Hydrochloride.
Materials:
-
This compound Reference Standard
-
Tamsulosin Hydrochloride Bulk Drug Substance
-
Acetonitrile (HPLC Grade)
-
Perchloric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Water (HPLC Grade)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions (Based on European Pharmacopoeia Monograph 2131): [5][6]
| Parameter | Condition |
| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | Buffer Solution: Dissolve 8.7 mL of perchloric acid and 3.0 g of sodium hydroxide in 1900 mL of water. Adjust pH to 2.0 with 1 N sodium hydroxide and dilute to 2000 mL with water.Mobile Phase Composition: Acetonitrile and Buffer Solution (3:7 v/v) |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Procedure:
-
Preparation of Buffer Solution: Prepare the buffer solution as described in the table above.
-
Preparation of Mobile Phase: Mix acetonitrile and the prepared buffer solution in a 30:70 ratio. Degas the mobile phase before use.
-
Preparation of Standard Solution (this compound):
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare a working standard solution at a concentration corresponding to the reporting threshold (e.g., 0.1% of the test solution concentration).
-
-
Preparation of Test Solution (Tamsulosin Hydrochloride):
-
Accurately weigh about 50 mg of the Tamsulosin Hydrochloride bulk drug substance into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a solution with a nominal concentration of 5 mg/mL.
-
-
System Suitability:
-
Inject the standard solution and ensure the system is equilibrated (stable baseline).
-
The European Pharmacopoeia monograph for Tamsulosin specifies system suitability tests, including resolution between Tamsulosin and other specified impurities. These should be performed using the relevant reference standards.
-
-
Analysis:
-
Inject the blank (mobile phase), the standard solution, and the test solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the percentage of this compound in the Tamsulosin Hydrochloride sample using the following formula:
Where:
-
Area_Imp_Sample is the peak area of Impurity E in the test solution chromatogram.
-
Area_Imp_Std is the peak area of Impurity E in the standard solution chromatogram.
-
Conc_Std is the concentration of the Impurity E standard solution (in mg/mL).
-
Conc_Sample is the concentration of the Tamsulosin Hydrochloride test solution (in mg/mL).
-
Table 2: Summary of Method Validation Parameters (Illustrative Data based on published methods)
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.015 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
Workflow for Impurity Profiling
The overall workflow for the application of this compound in drug impurity profiling involves several key stages, from reference standard qualification to routine quality control testing.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate impurity profiling of Tamsulosin. The detailed HPLC protocol and established acceptance criteria provide a robust framework for ensuring that the levels of this impurity are controlled within safe limits, thereby guaranteeing the quality and safety of the final drug product. Adherence to these protocols is essential for regulatory compliance and for delivering high-quality pharmaceuticals to patients.
References
Synthesis Protocol for Lab-Scale Preparation of 5-Formyl-2-methoxybenzenesulfonamide
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is recognized as an impurity in the production of Tamsulosin, an antagonist of the α1-adrenergic receptor used in the treatment of benign prostatic hyperplasia. The precise and controlled synthesis of this compound is crucial for its use as a reference standard in quality control and for the development of new synthetic methodologies. This application note provides a detailed protocol for the lab-scale synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.
Overall Reaction Scheme
The proposed synthesis follows a two-step route starting from the commercially available 4-methoxybenzaldehyde. The first step involves an electrophilic aromatic substitution to introduce a chlorosulfonyl group at the position meta to the aldehyde and ortho to the methoxy group. The directing effects of the electron-withdrawing aldehyde (meta-directing) and the electron-donating methoxy group (ortho-, para-directing) synergistically favor the formation of the desired 3-(chlorosulfonyl)-4-methoxybenzaldehyde intermediate. The subsequent step is the amination of the sulfonyl chloride with aqueous ammonia to yield the final product, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
4-Methoxybenzaldehyde (≥98%)
-
Chlorosulfonic acid (≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Aqueous ammonia (28-30%)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and personal protective equipment (PPE)
Step 1: Synthesis of 3-(Chlorosulfonyl)-4-methoxybenzaldehyde
-
In a clean, dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add chlorosulfonic acid (12.8 g, 7.8 mL, 110.1 mmol, 1.5 eq.) dropwise to the cooled solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing 200 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with cold water (100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(chlorosulfonyl)-4-methoxybenzaldehyde as an oil or solid. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-(chlorosulfonyl)-4-methoxybenzaldehyde from the previous step in 100 mL of dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia (28-30%, ~20 mL) dropwise to the solution. A white precipitate may form.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, add 100 mL of water to the mixture and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure product as a solid.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Amount Used/Obtained | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.0 | 10.0 g | - | - | - | ≥98 |
| Chlorosulfonic acid | HSO₃Cl | 116.52 | 1.5 | 12.8 g (7.8 mL) | - | - | - | ≥99 |
| This compound | C₈H₉NO₄S | 215.23 | - | - | 15.8 g | To be determined | To be determined | To be determined |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and safety goggles).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
The reaction quench with ice and the addition of aqueous solutions should be done slowly and carefully to control any exothermic processes.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
Melting Point: Compare with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess the purity of the final compound.
This detailed protocol provides a robust method for the lab-scale synthesis of this compound, a valuable compound for pharmaceutical research and development.
Application Notes and Protocols for 5-Formyl-2-methoxybenzenesulfonamide
Introduction
5-Formyl-2-methoxybenzenesulfonamide is a chemical compound primarily recognized and utilized in the pharmaceutical industry as a certified reference material. Specifically, it is known as Tamsulosin EP Impurity E, an impurity associated with the active pharmaceutical ingredient (API) Tamsulosin.[1] Tamsulosin is a medication used to treat benign prostatic hyperplasia. Due to its status as a pharmaceutical impurity, the principal application of this compound in a research and drug development setting is in analytical chemistry for quality control and assurance purposes.
While extensive academic research on the broader biological activities or its use as a therapeutic agent is not prominently available in the public domain, its role as a reference standard is critical for ensuring the safety and efficacy of Tamsulosin-containing drug products. These reference materials are suitable for a variety of analytical applications, including method development for both qualitative and quantitative analyses, daily calibration of analytical instruments, and routine quality control testing.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| CAS Number | 105764-07-6 | [1][2] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |
| Storage Condition | Refrigerator, under inert atmosphere | [1] |
Application Notes
Use as a Pharmaceutical Reference Standard
The primary application of this compound is as a certified reference material (CRM) for the identification and quantification of impurities in Tamsulosin drug substances and products.[1] In the context of drug development and manufacturing, regulatory bodies worldwide require stringent control of impurities in APIs and finished drug products. The presence of impurities, even in small amounts, can affect the safety and efficacy of a drug.
Key Applications Include:
-
Impurity Profiling: Identifying and characterizing the impurity profile of Tamsulosin.
-
Analytical Method Validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, and specific for the detection and quantification of this particular impurity.
-
Quality Control (QC) Testing: Routine testing of batches of Tamsulosin to ensure that the level of Impurity E is below the acceptable limit defined by pharmacopeias (e.g., the European Pharmacopoeia - EP).
-
Stability Studies: Assessing the stability of Tamsulosin under various environmental conditions by monitoring the formation of degradation products, including this compound.
Experimental Protocols
General Protocol for Quantification of Tamsulosin Impurity E using HPLC
This protocol provides a general methodology for the use of this compound as a reference standard in the quantitative analysis of Tamsulosin impurities by HPLC. This is a representative protocol and specific parameters may need to be optimized based on the instrumentation and specific drug product matrix.
Objective: To accurately quantify the amount of this compound (Tamsulosin Impurity E) in a sample of Tamsulosin API.
Materials:
-
This compound Certified Reference Material
-
Tamsulosin API sample
-
HPLC grade acetonitrile, methanol, and water
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 5 mg of this compound CRM and transfer it to a 50 mL volumetric flask.
-
Dissolve the CRM in a suitable solvent (e.g., a mixture of methanol and water).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 50 mL with the solvent to obtain a stock solution of approximately 100 µg/mL.
-
-
Calibration Curve Preparation:
-
Perform serial dilutions of the standard stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL.
-
Prepare a blank solution containing only the solvent.
-
-
Sample Preparation:
-
Accurately weigh a sample of Tamsulosin API (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the same solvent used for the standard preparation.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column (e.g., a C18 column) and mobile phase. The mobile phase composition and gradient will depend on the specific method being used.
-
Inject the blank solution, followed by the calibration standards in increasing order of concentration.
-
Inject the Tamsulosin API sample solution.
-
Monitor the elution of compounds using a UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of this compound in the chromatograms of the calibration standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the Tamsulosin API sample by interpolating its peak area from the calibration curve.
-
Calculate the percentage of the impurity in the Tamsulosin API sample.
-
Visualizations
Workflow for Impurity Analysis using a Certified Reference Material
The following diagram illustrates the general workflow for using a certified reference material like this compound in the quality control of a pharmaceutical product.
Caption: Workflow for pharmaceutical impurity quantification using a CRM.
Disclaimer: The information provided is for research and informational purposes only. The experimental protocol is a general example and should be adapted and validated by the user for their specific application.
References
Troubleshooting & Optimization
troubleshooting peak tailing in HPLC analysis of 5-Formyl-2-methoxybenzenesulfonamide
This guide provides troubleshooting assistance for scientists, researchers, and drug development professionals encountering peak tailing during the HPLC analysis of 5-Formyl-2-methoxybenzenesulfonamide. The following frequently asked questions (FAQs) and troubleshooting steps are designed to systematically identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound that can influence its chromatographic behavior?
Understanding the physicochemical properties of this compound is crucial for troubleshooting. The molecule contains a sulfonamide group, which is weakly acidic, and an aromatic aldehyde. These features can lead to secondary interactions with the stationary phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₄S | [1][2] |
| Molecular Weight | 215.23 g/mol | [1][2] |
| Predicted pKa | 9.72 ± 0.60 | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [1] |
Q2: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase.[3] The primary causes include:
-
Silanol Interactions: The sulfonamide group can interact with free, acidic silanol groups on the surface of silica-based C18 columns.[4][5] This is a very common cause of tailing for compounds with acidic or basic functional groups.[6]
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled or is close to the analyte's pKa, inconsistent ionization can occur, leading to peak asymmetry.[4]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape.[3]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause tailing.[7][8]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.[3][9]
Troubleshooting Guide
Q3: How can I systematically troubleshoot peak tailing for this compound?
A systematic approach is the most effective way to identify the root cause of peak tailing. The flowchart below outlines a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for HPLC peak tailing.
Q4: How does mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter. The sulfonamide group is acidic (predicted pKa ≈ 9.72), but interactions often occur with silanol groups on the column, which have a pKa around 3.5-4.5.
-
Problem: At a mid-range pH (e.g., 4-7), silanol groups are deprotonated (negatively charged) and can strongly interact with any partially positive character on the analyte molecule, causing tailing.[4]
-
Solution: To minimize these secondary interactions, it is recommended to lower the mobile phase pH to between 2.5 and 3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. At this low pH, the residual silanol groups are protonated and thus less likely to interact with the analyte.[7] Ensure the mobile phase is adequately buffered to maintain a consistent pH.
Q5: My peak is still tailing after adjusting the pH. What role does the stationary phase play?
If pH optimization is insufficient, the issue may lie with the stationary phase itself.
-
Problem: Standard silica-based C18 columns have exposed silanol groups that cause tailing.[5] Older or lower-purity silica columns are more prone to this issue.[5] Column contamination can also create new active sites for secondary interactions.[10]
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, significantly reducing the potential for secondary interactions.[4]
-
Column Flushing: If the column is contaminated, flushing with a strong solvent may resolve the issue.[7] (See Protocol 2).
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might cause tailing.[8]
-
Consider an Alternative Stationary Phase: For particularly problematic compounds, a column with a different chemistry, such as a polar-embedded phase, might provide better peak shape.[7]
-
Q6: Could my sample preparation be the source of the peak tailing?
Yes, the sample concentration and the solvent used for dissolution are important factors.[9]
-
Problem 1: Sample Overload. Injecting too much analyte can saturate the column, leading to peak fronting or tailing.[3]
-
Solution: Try diluting the sample by a factor of 10 and re-injecting. If the peak shape improves, the original sample was overloaded.
-
-
Problem 2: Sample Solvent Mismatch. Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO when the mobile phase is 30% Acetonitrile) can cause peak distortion.[7][10]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Experimental Protocols
Protocol 1: Suggested Starting HPLC Method
This protocol provides a robust starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection (UV) | 254 nm |
| Sample Diluent | 50:50 Water:Acetonitrile |
Protocol 2: General Column Flushing and Regeneration
If column contamination is suspected, this procedure can help restore performance. Always consult the column manufacturer's guidelines first.
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column Direction: Flushing in the opposite direction of analytical flow is often more effective at removing inlet contamination.
-
Flush with a Series of Solvents: Sequentially flush the column with 20 column volumes of each of the following:
-
Mobile phase (without buffer salts)
-
100% Water (HPLC-grade)
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your HPLC system)
-
100% Isopropanol
-
100% Acetonitrile
-
-
Equilibrate: Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 2. 5-Formyl-2-methoxy-benzenesulfonamide | LGC Standards [lgcstandards.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
Technical Support Center: Chromatographic Resolution of 5-Formyl-2-methoxybenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the analytical separation of 5-Formyl-2-methoxybenzenesulfonamide from its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to co-elute with this compound?
A1: Based on common synthetic routes, potential impurities include unreacted starting materials, intermediates, and by-products. Key impurities to consider are:
-
2-Methoxybenzenesulfonamide: The starting material lacking the formyl group. Its higher polarity usually results in an earlier elution time in reversed-phase HPLC.
-
5-Carboxy-2-methoxybenzenesulfonamide: An over-oxidation product where the formyl group is converted to a carboxylic acid. This impurity is significantly more polar and will elute much earlier.
-
Isomeric Impurities: Positional isomers such as 3-Formyl-2-methoxybenzenesulfonamide or 4-Formyl-2-methoxybenzenesulfonamide, which may arise from non-selective formylation. These are often the most challenging to separate due to very similar physicochemical properties.
-
Unreacted Formylating Agents or By-products: Depending on the synthesis, these can also be present.
Q2: My peak for this compound is showing significant tailing. What is the primary cause?
A2: Peak tailing for sulfonamides is often caused by secondary interactions between the acidic sulfonamide group and active sites (e.g., free silanols) on the silica-based column packing. To mitigate this, consider adding a buffer to the mobile phase to maintain a consistent pH or using a mobile phase with a low pH (e.g., 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of the silanol groups.[1][2]
Q3: I am not getting enough separation between my main peak and a closely eluting impurity. What is the first parameter I should adjust?
A3: The first and often most effective parameter to adjust is the mobile phase strength.[3] In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your compounds, which often leads to better resolution between closely eluting peaks.[1][3] A shallower gradient can also significantly improve the separation of complex mixtures.[1]
Q4: Can changing the column temperature improve my resolution?
A4: Yes, adjusting the column temperature can impact resolution. Increasing the temperature (e.g., from 30°C to 45°C) typically decreases the mobile phase viscosity, which can improve column efficiency and peak shape.[1] However, the effect on selectivity can vary, so it should be evaluated on a case-by-case basis. Lowering the temperature can increase retention and may also improve resolution, but at the cost of longer analysis times and higher backpressure.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the method development for separating this compound.
Problem 1: Poor Resolution (Rs < 1.5) Between the Main Peak and an Impurity
This is the most common challenge, often occurring with isomeric impurities.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Detailed Solutions:
-
Thermodynamic Adjustments (Peak Spacing):
-
Change Mobile Phase Selectivity: If using acetonitrile, switch to methanol or use a ternary mixture. Different solvents interact differently with the analyte and stationary phase, which can alter elution order and improve separation.[3]
-
Adjust pH: The ionization state of this compound and its acidic or basic impurities can be manipulated by changing the mobile phase pH. For acidic impurities, a lower pH will suppress ionization and increase retention.[1]
-
Change Stationary Phase: If mobile phase adjustments are insufficient, change the column. A phenyl-hexyl or cyano (CN) column offers different selectivity (pi-pi interactions) compared to a standard C18 column and can be effective for separating aromatic isomers.[5]
-
-
Kinetic Adjustments (Peak Width):
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) allows more time for mass transfer, leading to narrower peaks and better resolution.[4]
-
Use Smaller Particle Size Columns: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and sharper peaks, but will result in higher backpressure.[6]
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, though it will also increase analysis time and backpressure.[6]
-
Problem 2: Broad or Asymmetric Peaks
This can be caused by column overload, secondary interactions, or extra-column volume.
-
Reduce Injection Volume/Concentration: Overloading the column is a common cause of broad, fronting peaks. Try reducing the sample concentration or the injection volume.[7]
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve the sample in the initial mobile phase.[8] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Check for Extra-Column Volume: Use tubing with a small internal diameter and ensure it is cut to the minimum necessary length between the injector, column, and detector to minimize peak broadening.[7]
Example Experimental Protocols
Protocol 1: Initial Screening Method (Reversed-Phase HPLC)
This protocol serves as a robust starting point for method development.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 20 20.0 70 22.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 0.5 mg/mL.
Protocol 2: Optimized Method for Isomer Separation
This method uses a different stationary phase to enhance selectivity for closely related isomers.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 20mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Methanol
-
Gradient: Isocratic, 65% A / 35% B
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in the mobile phase at a concentration of 0.5 mg/mL.
Data Presentation: Method Development Comparison
The following table summarizes hypothetical results from a method development study aimed at improving the resolution between this compound and a critical isomeric impurity.
| Parameter Changed | Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Observations |
| Baseline Method | C18 | 40% ACN / 60% Water + 0.1% FA | 1.0 | 1.2 | Co-elution of isomeric impurity. |
| Reduced Organic % | C18 | 35% ACN / 65% Water + 0.1% FA | 1.0 | 1.6 | Improved separation, but longer run time. |
| Solvent Change | C18 | 45% MeOH / 55% Water + 0.1% FA | 1.0 | 1.8 | Better selectivity observed with Methanol. |
| Column Change | Phenyl-Hexyl | 45% MeOH / 55% Water + 0.1% FA | 1.0 | 2.1 | Phenyl column provides superior resolution. |
| Flow Rate Change | Phenyl-Hexyl | 45% MeOH / 55% Water + 0.1% FA | 0.8 | 2.4 | Optimal separation achieved. Peak shape is excellent. |
Visualization of Potential Impurities
The relationship between the target compound and its potential process-related impurities is crucial for understanding separation challenges.
Caption: Relationship between the target molecule and its key impurities.
References
- 1. theclinivex.com [theclinivex.com]
- 2. 105764-07-6|this compound|BLD Pharm [bldpharm.com]
- 3. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 4. 5-Formyl-2-methoxy-benzenesulfonamide | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 7. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 8. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
Technical Support Center: Synthesis of 5-Formyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Formyl-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research and development?
This compound is primarily known as an impurity of Tamsulosin, a medication used to treat benign prostatic hypertrophy.[1][2][3] In a research and development context, it serves as a key intermediate in the synthesis of Tamsulosin and its derivatives. Its synthesis is a critical step in controlling the impurity profile of the final active pharmaceutical ingredient (API).
Q2: What are the common starting materials for the synthesis of this compound?
Common synthetic routes often start from commercially available precursors like 2-methoxybenzenesulfonamide, which is then formylated, or from related structures that are modified to introduce the formyl and sulfonamide groups. Some patented methods for related compounds start from D-alanine and methoxybenzene, proceeding through a multi-step synthesis.[4][5]
Q3: What are the critical reaction steps in the synthesis of this compound where issues are most likely to occur?
The most critical steps are typically the formylation of the aromatic ring and the introduction of the sulfonamide group (sulfonation followed by amidation). These steps can be prone to issues such as low yield, poor regioselectivity (formation of isomers), and the formation of side products, which complicate purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction is resulting in a consistently low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors, from reaction conditions to the purity of starting materials. Below is a breakdown of potential causes and solutions.
-
Incomplete Reaction: The formylation or sulfonation reactions may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present. Ensure adequate mixing, especially for heterogeneous reactions.[6]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical.
-
Solution: Optimize the reaction temperature. Some formylation reactions require elevated temperatures to proceed at a reasonable rate.[7] For chlorosulfonation, maintaining a low temperature (e.g., -5 to +5 °C) is often crucial to prevent side reactions.[8] Experiment with different catalysts or solvents. For instance, using a strong acid like trifluoroacetic acid as a solvent has been shown to improve yields in Duff reactions for some substrates.[6]
-
-
Moisture Contamination: The presence of water can be detrimental, especially in reactions involving moisture-sensitive reagents like chlorosulfonic acid or certain catalysts.
-
Solution: Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[6]
-
| Parameter | Condition A (Reported) | Condition B (Optimized) | Expected Yield |
| Formylation Reagent | Hexamethylenetetramine (urotropine) | Hexamethylenetetramine (urotropine) | - |
| Solvent/Acid | Methanesulfonic acid | Trifluoroacetic acid (for Duff-type reactions) | Potentially higher for electron-deficient rings |
| Temperature | 80 °C | Optimized based on reaction monitoring | Improved |
| Reaction Time | 16 hours | Monitored to completion by TLC/HPLC | Optimized |
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant impurities in my crude product, making purification difficult. What are the likely impurities and how can I minimize their formation?
A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing impurities.
-
Isomeric Products: Formylation of the benzene ring can potentially occur at different positions, leading to a mixture of isomers.
-
Solution: The regioselectivity is often directed by the existing substituents. The methoxy group is an ortho-, para-director. Careful selection of the formylation method and reaction conditions can favor the desired isomer. For instance, magnesium chloride-mediated ortho-formylation is known for its high regioselectivity.[6]
-
-
Over-reaction or Di-formylation: The product itself can sometimes undergo further reaction.
-
Solution: Control the stoichiometry of the reactants carefully. Use a slight excess of the limiting reagent if necessary, but avoid a large excess of the formylating agent. Monitor the reaction closely and stop it once the desired product is maximized.[6]
-
-
Oxidation Products: The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid, especially during workup and purification if exposed to air for prolonged periods.
-
Solution: Work up the reaction under an inert atmosphere where possible. Use antioxidants if compatible with the reaction scheme. Store the purified product under an inert atmosphere and at a low temperature.[9]
-
| Impurity Type | Potential Cause | Mitigation Strategy |
| Isomeric Byproducts | Lack of regioselectivity in formylation | Optimize formylation method and conditions; consider directing groups. |
| Di-formylated Product | Excess formylating agent or prolonged reaction time | Control stoichiometry; monitor reaction progress closely. |
| Oxidized Product (Carboxylic Acid) | Exposure to air during workup or storage | Use inert atmosphere; consider adding antioxidants. |
Issue 3: Difficult Purification of the Final Product
Q: How can I effectively purify this compound?
A: Purification can be challenging due to the presence of structurally similar impurities and the polarity of the molecule.
-
Recrystallization: This is often a good first step for removing major impurities.
-
Protocol: Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until the solution becomes cloudy. Allowing this to cool slowly can yield pure crystals.[9] A patent for a related compound suggests recrystallization from isopropanol.[4]
-
-
Column Chromatography: For removing impurities with similar polarity, column chromatography is effective.
-
Protocol: Use silica gel as the stationary phase. The mobile phase will typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by TLC analysis.
-
-
Washing: Washing the crude product with appropriate solvents can remove certain impurities.
Experimental Protocols
General Protocol for Formylation (Duff Reaction as an example)
-
To a solution of 2-methoxybenzenesulfonamide in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and water.
-
Adjust the pH to 6-7 with a suitable base (e.g., sodium hydroxide solution).
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then a non-polar solvent (e.g., diethyl ether or heptane) to remove non-polar impurities.
-
Dry the product under vacuum.
-
Further purify by recrystallization or column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]
- 2. theclinivex.com [theclinivex.com]
- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 4. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 5. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 8. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-Formyl-2-methoxybenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound lie in achieving high yield and regioselectivity. The starting material, 2-methoxybenzenesulfonamide, contains both an activating methoxy group (ortho-, para-directing) and a deactivating sulfonamide group (meta-directing). The desired product requires formylation at the 5-position, which is para to the activating methoxy group and meta to the deactivating sulfonamide group. Overcoming the deactivating effect of the sulfonamide group while controlling the regioselectivity is crucial.
Q2: Which formylation method is most suitable for this synthesis?
A2: Several formylation reactions can be considered, including the Vilsmeier-Haack, Duff, and Rieche reactions. A modified Duff reaction using hexamethylenetetramine (urotropine) in a strong acid like methanesulfonic acid has shown success in the formylation of similar substituted anisole derivatives and is a promising approach for this synthesis.[1]
Q3: How does the sulfonamide group affect the reactivity of the aromatic ring?
A3: The sulfonamide group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, such as formylation. This deactivation can lead to slower reaction rates and may require harsher reaction conditions to achieve a reasonable yield.
Q4: What are the expected side products in this reaction?
A4: Potential side products can arise from formylation at other positions on the aromatic ring, although this is less likely due to the directing effects of the substituents. Di-formylation is a possible side reaction if the reaction conditions are too harsh or if the stoichiometry of the reagents is not carefully controlled.[2] Additionally, polymerization or resin formation can occur, particularly under strong acidic conditions and at elevated temperatures.[2]
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water. Column chromatography on silica gel is another effective method for isolating the desired product from unreacted starting materials and side products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient activation of the formylating agent. 2. Deactivation of the aromatic ring by the sulfonamide group is too strong for the chosen reaction conditions. 3. Poor quality of reagents (e.g., moisture contamination). | 1. Ensure the use of a strong acid catalyst (e.g., methanesulfonic acid, trifluoroacetic acid). 2. Increase the reaction temperature or prolong the reaction time. However, monitor for decomposition. 3. Use freshly opened or purified reagents and ensure anhydrous conditions. |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products. 3. Product loss during work-up and purification. | 1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. 2. Optimize the stoichiometry of the formylating agent to minimize di-formylation. 3. Optimize the extraction and recrystallization solvent systems to minimize product loss. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction conditions are not optimal to favor formylation at the 5-position. 2. The directing effects of the methoxy and sulfonamide groups are competing under the chosen conditions. | 1. Modify the reaction temperature and catalyst. Lewis acid catalysts like TiCl₄ can influence regioselectivity in formylation reactions.[3] 2. Consider a different formylation method that may offer better regioselectivity for this specific substrate. |
| Formation of Tarry/Polymeric Material | 1. Reaction temperature is too high. 2. The concentration of the acid catalyst is too high. | 1. Lower the reaction temperature. 2. Reduce the concentration of the acid catalyst or add it portion-wise to control the reaction exotherm. |
| Difficult Purification | 1. The product and starting material have similar polarities. 2. The product is not readily crystallizing. | 1. Utilize a multi-solvent system for column chromatography to improve separation. 2. Try different solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Modified Duff Reaction for the Synthesis of this compound (Suggested Protocol)
This protocol is adapted from a similar transformation and may require optimization for the specific substrate.
Materials:
-
2-methoxybenzenesulfonamide
-
Hexamethylenetetramine (Urotropine)
-
Methanesulfonic acid
-
Water
-
Sodium hydroxide solution
-
Dichloromethane (for extraction)
Procedure:
-
In a reaction vessel, cool a mixture of 2-methoxybenzenesulfonamide (1.0 eq) and methanesulfonic acid.
-
Slowly add hexamethylenetetramine (2.0-2.5 eq) to the cooled mixture while maintaining a low temperature.
-
After the addition is complete, gradually warm the reaction mixture to a temperature between 80-100°C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Neutralize the mixture to a pH of 6-7 using a sodium hydroxide solution.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Parameters for Formylation of a Related Substrate (Methyl 2-methoxybenzoate) [4]
| Parameter | Value |
| Starting Material | Methyl 2-methoxybenzoate |
| Formylating Agent | Hexamethylenetetramine (Urotropine) |
| Acid | Methanesulfonic acid |
| Temperature | 80-90°C |
| Reaction Time | 16 hours |
| Yield | 85-94% |
Visualizations
Reaction Scheme and Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. US5294744A - Formylation process for aromatic aldehydes - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
reducing by-product formation in 5-Formyl-2-methoxybenzenesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 5-Formyl-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two key transformations: formylation and sulfonamidation of a substituted benzene ring. The order of these reactions can vary. Common starting materials include 3-methoxybenzaldehyde or 2-methoxybenzenesulfonamide. A plausible route involves the chlorosulfonation of 3-methoxybenzaldehyde followed by amination to introduce the sulfonamide group.
Q2: What are the potential major by-products in this synthesis?
A2: Potential by-products can arise from several sources, including incomplete reactions, side reactions, and over-reactions. Key potential by-products include:
-
Isomeric Products: Sulfonation or formylation at incorrect positions on the aromatic ring.
-
Di-sulfonated or Di-formylated Products: Over-reaction leading to multiple functional groups being added.
-
Hydrolysis Products: Hydrolysis of the sulfonyl chloride intermediate back to the sulfonic acid.
-
Oxidation Products: Oxidation of the aldehyde group to a carboxylic acid.
-
Unreacted Starting Materials: Incomplete conversion of the initial reactants.
Q3: How can I monitor the progress of the reaction and the formation of by-products?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Co-spotting with the starting material and the purified product can help identify the desired product spot. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative percentages of product and by-products.
Q4: What are the recommended purification methods for removing by-products?
A4: Column chromatography is a common and effective method for purifying the final product and removing by-products. The choice of solvent system will depend on the polarity of the product and impurities. Recrystallization can also be an effective technique for obtaining highly pure this compound, provided a suitable solvent is identified.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure stoichiometric amounts of reagents are used. |
| Decomposition of product or intermediates. | - Lower the reaction temperature. - Use a milder reagent. - Minimize exposure to air and moisture. | |
| Presence of Multiple Spots on TLC | Formation of isomeric by-products. | - Optimize the reaction temperature and addition rate of reagents to favor the desired isomer. - Use a more selective catalyst or solvent. |
| Over-reaction (e.g., di-sulfonation). | - Reduce the stoichiometry of the sulfonating agent. - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Product is Difficult to Purify | Co-elution of by-products during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase. - Attempt recrystallization from various solvents. |
| Aldehyde group is oxidized to a carboxylic acid | Presence of oxidizing agents or exposure to air at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, peroxide-free solvents. - Avoid excessive heating during workup and purification. |
| Hydrolysis of sulfonyl chloride intermediate | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under a dry atmosphere. - Quench the reaction carefully to minimize hydrolysis. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Chlorosulfonation of 3-Methoxybenzaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.
-
Slowly add 3-methoxybenzaldehyde (1 equivalent) to the cooled chlorosulfonic acid with stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
The precipitated sulfonyl chloride intermediate is then filtered, washed with cold water, and dried under vacuum.
Step 2: Amination of the Sulfonyl Chloride
-
Dissolve the crude 5-formyl-2-methoxybenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Data on the Effect of Temperature on By-product Formation in the Chlorosulfonation Step
| Reaction Temperature (°C) | Yield of Desired Product (%) | Percentage of Isomeric By-product (%) | Percentage of Di-sulfonated By-product (%) |
| 0 | 75 | 10 | 5 |
| 25 (Room Temp) | 60 | 20 | 15 |
| 50 | 45 | 30 | 20 |
Table 2: Illustrative Data on the Effect of Reagent Stoichiometry on By-product Formation in the Chlorosulfonation Step
| Equivalents of Chlorosulfonic Acid | Yield of Desired Product (%) | Percentage of Unreacted Starting Material (%) | Percentage of Di-sulfonated By-product (%) |
| 1.1 | 65 | 25 | 2 |
| 2.0 | 80 | 5 | 10 |
| 3.0 | 75 | <1 | 18 |
Visualizations
Caption: Synthetic pathway and potential by-product formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
addressing matrix effects in LC-MS analysis of 5-Formyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-Formyl-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[2][5] For this compound, this could result in underestimation or overestimation of its concentration, and poor reproducibility of results.
Q2: My signal intensity for this compound is inconsistent across different plasma samples. Could this be due to matrix effects?
A2: Yes, inconsistent signal intensity is a classic symptom of matrix effects.[6] The composition of biological matrices can vary significantly from sample to sample, leading to different degrees of ion suppression or enhancement for this compound.[7] This variability can result in poor reproducibility and inaccurate quantification. To confirm this, it is essential to perform a quantitative assessment of matrix effects.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method for quantifying matrix effects is the post-extraction spike analysis.[1][8] This involves comparing the peak area of the analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solvent solution at the same concentration. The matrix factor (MF) is calculated using the following formula:
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [9]
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 suggests ion suppression.
-
An MF value > 1 indicates ion enhancement.
For a robust assessment, it is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[10]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for a sulfonamide-containing compound like this compound?
A4: Effective sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1][11] While protein precipitation (PPT) is a simple technique, it is often the least effective in removing matrix components, particularly phospholipids, which are known to cause significant ion suppression.[12]
For this compound, more selective techniques are recommended:
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. By carefully selecting the extraction solvent and adjusting the pH, you can selectively extract this compound while leaving many interfering components behind in the aqueous phase.[11]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1][11] For a sulfonamide compound, a mixed-mode SPE sorbent that combines reversed-phase and ion-exchange retention mechanisms can yield very clean extracts, significantly reducing matrix effects.[12]
Q5: When should I use an internal standard, and what type is best for correcting matrix effects for this compound?
A5: An internal standard (IS) is essential for accurate quantification in LC-MS analysis, especially when matrix effects are present.[2] The IS is added to all samples, calibrators, and quality controls at a constant concentration. It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.[1]
The gold standard for correcting matrix effects is a stable isotope-labeled (SIL) internal standard of this compound.[2][4][13] A SIL-IS has the same physicochemical properties as the analyte and will behave almost identically during sample preparation, chromatography, and ionization, thus providing the most accurate correction for matrix effects and other sources of variability.[7] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[14]
Troubleshooting Workflow
Here is a general workflow for identifying and mitigating matrix effects in your LC-MS analysis of this compound.
Caption: A workflow for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
Objective: To quantify the extent of ion suppression or enhancement for this compound in a biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound analytical standard.
-
Neat solvent (e.g., methanol, acetonitrile, or mobile phase initial conditions).
-
Your established sample preparation method (e.g., SPE, LLE).
-
LC-MS system.
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Prepare a solution of this compound in the neat solvent at a known concentration (e.g., a mid-range QC level).
-
Prepare Set B (Analyte in Post-Extraction Matrix): a. Process blank matrix samples from each of the six sources using your validated sample preparation method. b. After the final extraction step (e.g., after elution from the SPE cartridge or evaporation of the LLE solvent), spike the resulting extract with the this compound standard to achieve the same final concentration as in Set A.
-
LC-MS Analysis: Inject and analyze replicates (n=3-5) of Set A and all samples from Set B.
-
Data Analysis: a. Calculate the mean peak area for the analyte in the neat solution (Area_Neat) from Set A. b. For each matrix source in Set B, calculate the mean peak area of the analyte (Area_Matrix). c. Calculate the Matrix Factor (MF) for each source: MF = Area_Matrix / Area_Neat . d. Calculate the overall mean MF and the coefficient of variation (%CV). A %CV of ≤15% is generally considered acceptable.[10]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Mean Matrix Factor (MF) | %CV of MF (n=6 lots) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | 0.45 (Suppression) | 25.8 | 95.2 |
| Liquid-Liquid Extraction (LLE) | 0.88 (Slight Suppression) | 12.3 | 85.7 |
| Solid-Phase Extraction (SPE) | 0.97 (Minimal Effect) | 7.5 | 92.1 |
This table presents hypothetical data to illustrate the potential impact of different sample preparation techniques on matrix effects and analyte recovery for this compound.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
Objective: To provide a robust sample cleanup method to minimize matrix interferences. A mixed-mode cation exchange polymer-based SPE is often effective for compounds like sulfonamides.[11][12]
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
SPE vacuum manifold.
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.
-
Sample (e.g., 0.5 mL plasma).
-
Internal Standard solution.
Procedure:
-
Sample Pre-treatment: To 0.5 mL of plasma, add the internal standard and 0.5 mL of 4% phosphoric acid. Vortex to mix.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated sample onto the conditioned cartridge.
-
Wash Cartridge: a. Wash with 1 mL of 0.1% formic acid in water. b. Wash with 1 mL of methanol.
-
Elute Analyte: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Internal Standard Workflow
The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[2][13]
Caption: Principle of matrix effect correction using a SIL-IS.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. zefsci.com [zefsci.com]
- 7. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
enhancing the sensitivity of detection for 5-Formyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of detection for 5-Formyl-2-methoxybenzenesulfonamide, a known impurity of Tamsulosin.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the sulfonamide group and active sites on the column packing. - pH of the mobile phase is not optimal. - Column overload. | - Use a base-deactivated column or an end-capped C18 column. - Adjust the mobile phase pH with a suitable buffer (e.g., phosphate or acetate buffer) to suppress the ionization of the sulfonamide. - Reduce the injection volume or the concentration of the sample. |
| Low Sensitivity / Poor Signal-to-Noise Ratio | - Inappropriate detection wavelength. - Suboptimal mobile phase composition. - Matrix effects from the sample. - Low ionization efficiency in mass spectrometry. | - Determine the UV maximum of this compound (typically around 225 nm for related compounds). - Optimize the mobile phase composition, including the organic modifier and additives, to enhance the signal. - Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup. - For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) and select appropriate MRM transitions. |
| Poor Resolution Between Peaks | - Inadequate chromatographic separation. - Inappropriate column chemistry or particle size. | - Modify the mobile phase gradient or switch to isocratic elution with an optimized mobile phase composition. - Use a column with a smaller particle size or a different stationary phase to improve efficiency. - Adjust the flow rate. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a stable temperature. - Flush the column regularly and replace it if performance deteriorates. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for detecting this compound at low levels?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method. For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[1][2][3]
Q2: How can I improve the retention and separation of this compound on a C18 column?
A2: To improve retention and separation on a C18 column, you can optimize the mobile phase. This typically involves adjusting the ratio of the aqueous component (often with a buffer like ammonium acetate) to the organic modifier (such as acetonitrile or methanol). A gradient elution can also be employed to achieve better separation from other impurities.[1]
Q3: What are the typical validation parameters I should consider for a quantitative method?
A3: For a quantitative method, you should validate for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4]
Q4: Are there any specific sample preparation techniques to enhance detection in pharmaceutical formulations?
A4: Yes, a suitable extraction method is crucial. For solid dosage forms, this may involve dissolving the sample in a suitable solvent, followed by sonication and filtration. For complex matrices, a solid-phase extraction (SPE) cleanup step can help remove interfering substances and concentrate the analyte, thereby improving sensitivity.
Experimental Protocols
HPLC-UV Method for the Determination of this compound
This protocol is a general guideline based on methods used for Tamsulosin and its impurities.[1][4]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 15 mM Ammonium acetate solution.
-
B: Acetonitrile:Methanol (50:50, v/v).
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
LC-MS/MS Method for Enhanced Sensitivity
This protocol is designed for trace-level quantification.[1][5][6]
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
Time (min) % B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Parameters:
-
Spray Voltage: 4.5 kV.
-
Capillary Temperature: 350°C.
-
MRM Transition: To be determined by infusing a standard of this compound. A plausible transition would be based on its molecular weight of 215.23 g/mol .
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. actascientific.com [actascientific.com]
- 3. Validated Spectrophtometric Method for Determination of Tamsulosin in Bulk and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]
- 5. rjptonline.org [rjptonline.org]
- 6. payeshdarou.ir [payeshdarou.ir]
column selection for optimal separation of Tamsulosin impurities
Technical Support Center: Tamsulosin Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Tamsulosin and its impurities via HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended column type for the separation of Tamsulosin and its related substances?
A1: The overwhelming majority of validated methods for Tamsulosin impurity analysis utilize a reversed-phase C18 (octadecyl silane) column.[1][2] These columns provide a versatile stationary phase for the separation of Tamsulosin and its various process-related and degradation impurities.[3]
Q2: What are typical mobile phase compositions for Tamsulosin impurity analysis on a C18 column?
A2: A typical mobile phase involves a gradient elution using a combination of an aqueous buffer and an organic modifier.[4]
-
Aqueous Buffer: Commonly used buffers include ammonium acetate or potassium phosphate at a pH between 3.0 and 6.5.[3][4] The buffer is crucial for controlling the ionization of Tamsulosin and its impurities, which influences retention and peak shape.
-
Organic Modifier: Acetonitrile is the most frequently used organic modifier. Methanol or a mixture of acetonitrile and methanol can also be employed to alter the selectivity of the separation.[4][5]
Q3: Under what conditions does Tamsulosin typically degrade?
A3: Forced degradation studies show that Tamsulosin is susceptible to degradation under several stress conditions. Significant degradation is observed in basic (alkaline hydrolysis), neutral hydrolytic, oxidative, thermal, and photolytic conditions.[6][7] However, the drug is relatively stable under acidic hydrolytic stress conditions.[6] This information is critical for identifying potential degradation products during stability studies.
Q4: Which detection wavelength is optimal for analyzing Tamsulosin and its impurities?
A4: The detection wavelength is typically set between 225 nm and 280 nm.[1][4] A wavelength of 225 nm is frequently cited in methods for separating a broad range of impurities.[8] Method development may involve scanning the UV spectra of the parent drug and known impurities to select a wavelength that provides an adequate response for all compounds of interest.
Troubleshooting Guide
Problem 1: My Tamsulosin peak is tailing.
-
Possible Cause 1: Secondary Silanol Interactions. Tamsulosin is a basic compound and can interact with acidic, ionized silanol groups on the silica surface of the HPLC column, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Use an End-capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal accessible silanol groups and are recommended.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help to mask the active silanol sites.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion and tailing.[9]
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
Problem 2: I am seeing poor resolution between two impurity peaks.
-
Possible Cause 1: Inadequate Mobile Phase Strength or Selectivity. The current mobile phase composition may not be optimal for separating co-eluting impurities.
-
Solution:
-
Optimize the Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.[3]
-
Change the Organic Modifier: The selectivity of the separation can be significantly altered by changing the organic solvent. If you are using acetonitrile, try substituting it with methanol or using a mixture of both.[4]
-
Adjust Mobile Phase pH: Modifying the pH can change the ionization state and retention characteristics of impurities, which can be leveraged to improve resolution.
-
-
Possible Cause 2: Column Deterioration. Over time, the performance of an HPLC column can degrade, leading to a loss of resolution.
-
Solution:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly retained or particulate matter, extending its lifetime.
-
Replace the Column: If performance does not improve with other troubleshooting steps, the column may need to be replaced.
-
Problem 3: My retention times are drifting or unstable.
-
Possible Cause 1: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and retention times.[9]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A common temperature setting is 30°C.[4]
-
Possible Cause 2: Inconsistent Mobile Phase Preparation. Small variations in mobile phase pH or composition between batches can cause retention time shifts.
-
Solution: Ensure the mobile phase is prepared accurately and consistently for every run. Use a calibrated pH meter and precise volumetric measurements. Degas the mobile phase before use to prevent bubble formation in the pump.
Data Presentation
Table 1: Commonly Used HPLC Columns for Tamsulosin Impurity Analysis
| Column Name | Dimensions | Particle Size | Reference |
| Grace C-18 | 250mm x 4.6mm | 5µm | [6] |
| Phenomenex C18 | 250mm x 4.6mm | 5.0µm | [4] |
| Kromasil C-18 | 250mm x 4.6mm | 5µm | [5][8] |
| Lichrosphere C18 | 250mm x 4.0mm | 5µm | |
| Hypersil ODS C18 | 250mm x 4.6mm | 5µm | [10] |
Table 2: Example HPLC Method Parameters for Tamsulosin Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5µm) | Kromasil C-18 (250 x 4.6 mm, 5µm) |
| Mobile Phase A | 15 mM Ammonium Acetate | Buffer (pH 2.0) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) | Acetonitrile |
| Mode | Gradient | Isocratic (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | Ambient |
| Detection (UV) | 225 nm | 225 nm |
| Injection Vol. | 20 µL | Not Specified |
| Reference | [4] | [5][8] |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Tamsulosin and its Related Substances
This protocol is a representative example based on published methods for the determination of related substances in Tamsulosin Hydrochloride.[4]
1. Materials and Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Purified water (Milli-Q or equivalent)
-
Tamsulosin HCl Reference Standard and Impurity Standards
-
Sample for analysis (e.g., Tamsulosin HCl Sustained-Release Capsules)
2. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5.0 µm).
3. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 15 mM ammonium acetate solution in purified water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Prepare a 50:50 (v/v) mixture of acetonitrile and methanol. Filter and degas.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 60 40 30 20 80 35 20 80 40 90 10 | 45 | 90 | 10 |
5. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Tamsulosin HCl and its known impurities in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Dilute to the desired concentration for analysis.
-
Sample Preparation (from capsules):
-
Accurately weigh and transfer the contents of capsules equivalent to 1.0 mg of Tamsulosin HCl into a suitable volumetric flask.
-
Add a diluent (e.g., 30% acetonitrile) and sonicate for 10-15 minutes to ensure complete dissolution.[4]
-
Make up to volume with the diluent.
-
Centrifuge the solution at 10,000 rpm for 15 minutes to precipitate excipients.[4]
-
Collect the supernatant for HPLC analysis.
-
6. System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution to check for system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD for peak area). The resolution between Tamsulosin and the closest eluting impurity should be greater than 1.5.[4]
-
Inject the sample solutions for analysis. Identify and quantify impurities based on their retention times and response factors relative to the Tamsulosin peak.
Visualizations
Caption: Column selection workflow for Tamsulosin impurity analysis.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ijcr.info [ijcr.info]
- 3. scispace.com [scispace.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. RP-HPLC method development and validation for tamsulosin hydrochloride. [wisdomlib.org]
- 6. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. [PDF] IMPURITY METHOD DEVELOPMENT AND VALIDATION OF TAMSULOSIN HYDROCHLORIDE BY USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. japsonline.com [japsonline.com]
Technical Support Center: HPLC Analysis of 5-Formyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the mobile phase optimization and analysis of 5-Formyl-2-methoxybenzenesulfonamide using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for the HPLC analysis of this compound?
A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a gradient elution with a mobile phase consisting of acetonitrile (ACN) and water, both containing a small amount of acid such as formic acid or phosphoric acid to control the pH. A typical starting gradient could be 30-70% acetonitrile over 15-20 minutes.[1][2] The pH of the mobile phase is a critical factor for sulfonamides, as it can affect their ionization state and retention.[3]
Q2: What type of HPLC column is most suitable for the analysis of this compound?
A reversed-phase C18 column is the most common and generally suitable choice for the analysis of moderately polar aromatic compounds like this compound.[2][4] Columns with a particle size of 3 µm or 5 µm are widely used. For faster analysis, shorter columns with smaller particles (UPLC) can be employed.[5]
Q3: What detection wavelength should be used for this compound?
Given the aromatic structure with a formyl and a sulfonamide group, UV detection is appropriate. A starting wavelength of 254 nm is a common choice for aromatic compounds.[6] For sulfamethoxazole, a structurally related sulfonamide, a detection wavelength of 278 nm has been used.[2] To determine the optimal wavelength, a UV scan of the analyte should be performed to identify the wavelength of maximum absorbance.
Q4: How does the mobile phase pH affect the retention of this compound?
The mobile phase pH is a critical parameter in the analysis of sulfonamides because these compounds can exist in different ionic forms depending on the pH.[3] The sulfonamide group is acidic, and its ionization will be suppressed at low pH. Operating the mobile phase at a pH well below the pKa of the sulfonamide group (typically around 2-3) will result in a less polar, more retained compound in reversed-phase HPLC.[3] Conversely, at a higher pH, the sulfonamide will be ionized, making it more polar and leading to earlier elution. Consistent pH control through the use of a buffer is crucial for reproducible results.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing peak tailing. Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups. Using an end-capped C18 column or a column with a base-deactivated stationary phase is also recommended.[5][7] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, leading to peak distortion. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a smaller internal diameter and minimize its length. |
Problem: Poor Resolution
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | If peaks are eluting too quickly and are not well-separated, decrease the organic solvent (acetonitrile or methanol) percentage in the mobile phase. A shallower gradient can also improve separation. |
| Suboptimal Mobile Phase Selectivity | The choice of organic solvent can affect selectivity. If acetonitrile does not provide adequate resolution, try methanol or a ternary mixture of water, acetonitrile, and methanol.[8] |
| Column Temperature | Lowering the column temperature can sometimes improve resolution by increasing retention. Conversely, increasing the temperature can improve efficiency but may decrease retention. |
| Low Column Efficiency | This could be due to an old or degraded column. Replace the column with a new one of the same type. Ensure the column is properly packed and conditioned. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound
This protocol provides a starting point for method development.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid).
Protocol 2: Mobile Phase pH Optimization
This protocol is for investigating the effect of pH on the retention and peak shape of this compound.
-
Prepare a series of mobile phases with different pH values. For example, prepare aqueous solutions with 0.1% formic acid (pH ~2.7), a 20 mM phosphate buffer at pH 3.5, and a 20 mM phosphate buffer at pH 4.5.
-
Use a consistent organic modifier (e.g., acetonitrile) and run an isocratic elution for each pH condition. A good starting point is 40% acetonitrile.
-
Inject the sample of this compound under each mobile phase condition.
-
Monitor the retention time and peak asymmetry.
-
Plot retention time vs. pH to observe the effect of pH on retention.
-
Select the pH that provides the best peak shape and desired retention.
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: 5-Formyl-2-methoxybenzenesulfonamide Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Formyl-2-methoxybenzenesulfonamide. The information provided is designed to address common challenges encountered during the characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization important?
A1: this compound is known as an impurity of Tamsulosin (Tamsulosin EP Impurity E), a pharmaceutical ingredient used to treat benign prostatic hypertrophy.[1][2][3] Its accurate characterization is crucial for ensuring the purity, safety, and efficacy of the final drug product. Regulatory agencies require the identification and quantification of such impurities.
Q2: What are the primary challenges in the characterization of this compound?
A2: The primary challenges in characterizing this compound include:
-
Potential for degradation: The presence of an aldehyde group and a sulfonamide moiety may make the molecule susceptible to degradation under certain conditions, such as exposure to light, oxidative stress, or basic pH.
-
Limited solubility: The compound is reported to be only slightly soluble in common solvents like DMSO and methanol, which can complicate sample preparation for analytical techniques.[1]
-
Chromatographic resolution: As an impurity, it often needs to be separated from the active pharmaceutical ingredient (API), Tamsulosin, and other related substances, which can be challenging.
-
Reference standard availability: While certified reference materials are available, ensuring their proper storage and handling is critical for accurate quantification.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound under an inert gas (nitrogen or argon) at 2-8°C to minimize degradation.[1] Some suppliers of certified reference materials recommend storage at -20°C.
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape or tailing for this compound.
-
Possible Cause 1: Inappropriate mobile phase pH. The sulfonamide group is acidic and the aromatic amine can be basic. The pH of the mobile phase can significantly impact the ionization state and, consequently, the peak shape.
-
Troubleshooting Tip: Adjust the mobile phase pH. For C18 columns, a pH between 3 and 7 is generally recommended. Try buffering the mobile phase to maintain a consistent pH.
-
-
Possible Cause 2: Secondary interactions with the stationary phase. Residual silanols on the silica-based C18 column can interact with the analyte, leading to peak tailing.
-
Troubleshooting Tip: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.
-
-
Possible Cause 3: Column overload. Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Troubleshooting Tip: Dilute the sample and reinject.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition. Improperly mixed mobile phase or solvent evaporation can lead to shifts in retention time.
-
Troubleshooting Tip: Ensure the mobile phase is thoroughly mixed and degassed. Keep solvent bottles capped to minimize evaporation.
-
-
Possible Cause 2: Temperature variations. The column temperature can affect retention times.
-
Troubleshooting Tip: Use a column oven to maintain a constant and controlled temperature.
-
-
Possible Cause 3: Column degradation. Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high temperatures.
-
Troubleshooting Tip: Replace the column with a new one of the same type.
-
NMR Analysis
Problem: Difficulty in assigning protons of the aromatic ring.
-
Possible Cause: Complex splitting patterns. The protons on the substituted benzene ring can exhibit complex splitting patterns due to coupling with each other.
Problem: Broad peaks for the sulfonamide protons.
-
Possible Cause: Chemical exchange. The protons on the sulfonamide nitrogen can undergo chemical exchange with residual water in the NMR solvent.
-
Troubleshooting Tip: Use a very dry NMR solvent. Performing the experiment at a lower temperature can sometimes slow down the exchange rate and result in sharper peaks.
-
Mass Spectrometry Analysis
Problem: Unexpected fragmentation pattern.
-
Possible Cause: In-source fragmentation or complex fragmentation pathways. The molecule may be fragmenting in the ion source before entering the mass analyzer, or the fragmentation pathway may be complex. For some sulfonates, a loss of SO2 is a common fragmentation pathway.[6]
-
Troubleshooting Tip: Optimize the ion source parameters (e.g., cone voltage) to minimize in-source fragmentation. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the fragment ions, which can help in elucidating the fragmentation pathway.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₄S | [1] |
| Molecular Weight | 215.23 g/mol | [1] |
| CAS Number | 105764-07-6 | [1] |
| Melting Point | >155°C (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO, slightly soluble in Methanol (with heating) | [1] |
Table 2: Typical Starting Parameters for HPLC Method Development
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm or 280 nm |
| Column Temperature | 30°C |
Experimental Protocols
Stability-Indicating HPLC Method (Hypothetical Protocol based on Tamsulosin Methods)
This method is a starting point and may require optimization for the specific analysis of this compound.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.02 M potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-20 min: Gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-30 min: Return to initial conditions (80% A, 20% B)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Forced Degradation Studies Protocol
To assess the stability of this compound, forced degradation studies can be performed under the following conditions, based on general guidelines for Tamsulosin:[7][8][9][10]
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, the samples should be analyzed by the developed stability-indicating HPLC method to observe any degradation products.
Visualizations
Caption: General workflow for the characterization of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Caption: Potential degradation pathways of this compound.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 3. theclinivex.com [theclinivex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. aaqr.org [aaqr.org]
- 7. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Stability-Indicating RP-HPLC Method for Determination of Tamsulosin HCL in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and purity of 5-Formyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Formyl-2-methoxybenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is an organic compound often used as a key intermediate or building block in the synthesis of more complex molecules.[1][2] It is notably recognized as a registered impurity (Impurity E) of Tamsulosin, a pharmaceutical agent used for treating benign prostatic hypertrophy.[2][3][4] Its primary role in research is often related to the development and quality control of Tamsulosin and related pharmaceutical compounds.[5]
Q2: What are the typical physical properties of this compound?
A2: this compound is typically a white to off-white solid.[3] It has a melting point of over 155°C (with decomposition) and is slightly soluble in DMSO and methanol (especially when heated).[3] For long-term storage, it is recommended to keep it under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[3]
Q3: What analytical methods are suitable for determining the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound and for the determination of related impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the chemical structure and purity.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
A common synthetic route to this compound involves the formylation of 2-methoxybenzenesulfonamide. The following troubleshooting guide is based on potential challenges in this process.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor reaction progress using TLC or HPLC. - Ensure reagents are of high purity and free of moisture. |
| Decomposition of starting material or product | - If the reaction is conducted at a high temperature, consider lowering it. - Ensure the pH of the reaction mixture is controlled, as strongly acidic or basic conditions can lead to decomposition. |
| Inefficient formylating agent | - Consider using a different formylating agent. Common agents for aromatic formylation include hexamethylenetetramine (urotropine) in acidic media (Duff reaction) or paraformaldehyde with a Lewis acid catalyst.[7] - Ensure the stoichiometry of the formylating agent is optimized. |
| Poor work-up procedure | - Ensure the pH is adjusted correctly during work-up to precipitate the product without causing degradation.[7] - Use appropriate solvents for extraction to minimize product loss. |
Problem 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Side reactions | - Di-formylation: If the reaction conditions are too harsh (high temperature, excess formylating agent), di-formylation of the aromatic ring can occur. Reduce the reaction temperature and use a stoichiometric amount of the formylating agent. - Hydrolysis of the sulfonamide: Sulfonamides can be sensitive to harsh acidic or basic conditions.[8] Maintain a controlled pH during the reaction and work-up. - Unreacted starting material: If the reaction has not gone to completion, unreacted 2-methoxybenzenesulfonamide will be a major impurity. Increase reaction time or temperature as needed. |
| Contaminated reagents | - Use reagents of the highest possible purity. - Ensure solvents are anhydrous if the reaction is moisture-sensitive. |
Purification Troubleshooting
Problem 3: Difficulty in Purifying the Product by Recrystallization
| Potential Cause | Suggested Solution |
| Poor solvent choice | - The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] - Conduct a solvent screen with small amounts of the crude product to identify a suitable solvent or solvent system (see table below for examples). Common solvents to test include methanol, ethanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof. |
| Product oiling out | - This occurs when the product is insoluble in the solvent at the boiling point. Add a co-solvent in which the compound is more soluble to prevent oiling out. - Ensure the solution is not supersaturated before cooling. |
| Co-precipitation of impurities | - If impurities have similar solubility profiles to the product, a single recrystallization may be insufficient. Consider a second recrystallization from a different solvent system. - Alternatively, column chromatography may be necessary to remove persistent impurities. |
Data Presentation
Table 1: Illustrative Reaction Conditions for Formylation
| Parameter | Condition A | Condition B | Condition C |
| Formylating Agent | Hexamethylenetetramine | Paraformaldehyde | Dichloromethyl methyl ether |
| Acid/Catalyst | Methanesulfonic Acid | Trifluoroacetic Acid | TiCl₄ |
| Solvent | Methanesulfonic Acid | Dichloromethane | Dichloromethane |
| Temperature | 80-90°C | 40°C | 0°C to room temp. |
| Reaction Time | 16 hours | 24 hours | 12 hours |
| Hypothetical Yield | 85-94% | 75% | 80% |
| Hypothetical Purity (Crude) | 90% | 88% | 92% |
Note: The data in this table is illustrative and based on general knowledge of formylation reactions.[7] Actual results may vary.
Table 2: Illustrative Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Recommendation |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Methanol | Soluble | Very Soluble | Poor | Unsuitable (too soluble) |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising |
| Isopropanol | Sparingly Soluble | Soluble | Very Good | Excellent Choice |
| Acetone | Soluble | Very Soluble | Poor | Unsuitable (too soluble) |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Fair | Possible, may need a co-solvent |
| Toluene | Insoluble | Sparingly Soluble | None | Unsuitable |
Note: This table presents hypothetical results for a solvent screen.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Duff Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-methoxybenzenesulfonamide (1 equivalent).
-
Reagent Addition: Cool the flask in an ice bath and slowly add methanesulfonic acid (3-4 volumes). Stir until the starting material is fully dissolved.
-
To the cooled solution, add hexamethylenetetramine (urotropine) (2.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 16-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (5 volumes).
-
Precipitation: Adjust the pH of the aqueous solution to 6-7 using a saturated sodium hydroxide solution. A precipitate should form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water and then dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on a prior solvent screen (see Table 2), select a suitable solvent (e.g., isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of the solvent to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum to a constant weight.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification.
Caption: Workflow for purification by recrystallization.
References
- 1. 105764-07-6|this compound|BLD Pharm [bldpharm.com]
- 2. theclinivex.com [theclinivex.com]
- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 4. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 5. This compound Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 6. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
Technical Support Center: Degradation Pathways of 5-Formyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-Formyl-2-methoxybenzenesulfonamide under various stress conditions. This resource is intended for researchers, scientists, and drug development professionals to navigate challenges during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is known as Tamsulosin Impurity E.[1][2] Tamsulosin is a selective α1-adrenoceptor antagonist used in the treatment of benign prostatic hypertrophy.[1][2]
Q2: Why are forced degradation studies important for this compound?
Forced degradation studies, or stress testing, are crucial to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3] This information is vital for developing and validating stability-indicating analytical methods, which are required by regulatory agencies to ensure the quality, safety, and efficacy of pharmaceutical products.[3]
Q3: Under what conditions is this compound expected to degrade?
Based on studies of the structurally related compound tamsulosin, this compound is expected to be susceptible to degradation under basic and neutral hydrolysis, oxidative, thermal, and photolytic stress conditions.[4][5] It is likely to be stable under acidic conditions.[4]
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the available literature, predictions can be made based on the degradation of tamsulosin and the chemical nature of its functional groups. The primary sites for degradation are the sulfonamide and formyl groups.
-
Hydrolysis (Base-Catalyzed): The sulfonamide bond (S-N) is susceptible to cleavage under basic conditions, which could lead to the formation of 2-methoxy-5-formylbenzenesulfonic acid and ammonia.
-
Oxidation: The formyl group (-CHO) is prone to oxidation, which could convert it to a carboxylic acid group (-COOH), forming 2-methoxy-5-carboxybenzenesulfonamide. The aromatic ring is also susceptible to hydroxylation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the sulfonamide bond or reactions involving the formyl group.[6]
-
Thermal Degradation: High temperatures can lead to the cleavage of the sulfonamide bond and other decomposition reactions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during forced degradation studies of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation observed under acidic conditions. | The compound is inherently stable in acidic media, a known characteristic of the related compound tamsulosin.[4] | This is an expected result. Document the stability of the compound under the tested acidic conditions. No further stress is necessary if significant attempts have been made (e.g., high acid concentration, elevated temperature). |
| Excessive degradation (>50%) or multiple, poorly resolved peaks in the chromatogram. | Stress conditions are too harsh (e.g., excessively high temperature, prolonged exposure, high concentration of stressing agent). | Reduce the severity of the stress conditions. For example, lower the temperature, shorten the exposure time, or use a lower concentration of the acid, base, or oxidizing agent.[3] |
| Poor peak shape (tailing or fronting) for the parent compound or degradation products in HPLC analysis. | 1. Interaction of basic sulfonamide with acidic silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 3. Reduce the sample concentration or injection volume. |
| Poor resolution between the parent peak and a degradation product. | 1. Inadequate chromatographic conditions. 2. Co-elution of impurities. | 1. Optimize the HPLC method by adjusting the mobile phase composition (organic solvent ratio, pH), changing the column chemistry (e.g., C18 to phenyl-hexyl), or modifying the gradient profile. 2. If co-elution is suspected, utilize a mass spectrometry (MS) detector to check for multiple components under a single chromatographic peak. |
| Mass balance is not within the acceptable range (typically 95-105%). | 1. Some degradation products may not be UV-active at the detection wavelength. 2. Formation of volatile degradation products. 3. Degradation products are strongly retained on the column. | 1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. 2. Analyze the headspace of the stressed sample using gas chromatography (GC) if volatile products are suspected. 3. Modify the mobile phase gradient to ensure all components are eluted from the column. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. The target degradation is typically 5-20% to ensure that the degradation products are detectable without excessive degradation of the parent compound.[7]
1. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
2. Acid Hydrolysis
-
Procedure: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 48 hours.[8]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by HPLC.
3. Base Hydrolysis
-
Procedure: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the solution at 60°C for 24 hours.[8]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N HCl.
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by HPLC.
4. Oxidative Degradation
-
Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours.[8]
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
5. Thermal Degradation
-
Procedure: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.[8]
-
Sample Preparation: After exposure, dissolve the solid sample in a suitable solvent to achieve a concentration of 1 mg/mL.
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
6. Photolytic Degradation
-
Procedure: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Sample Preparation: After exposure, dissolve the solid sample in a suitable solvent to achieve a concentration of 1 mg/mL.
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
Quantitative Data Summary
The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on data from the closely related compound, tamsulosin.[3] Actual degradation percentages may vary and should be determined experimentally.
| Stress Condition | Reagent/Parameter | Expected Degradation of Tamsulosin |
| Acid Hydrolysis | 3 M HCl, 1 h | 7.54% |
| Base Hydrolysis | 0.5 M NaOH, 1 h | 4.88% |
| Oxidation | 30% H₂O₂, 4 h | 58.70% |
| Thermal | 100°C, 48 h | Stable |
| Photolytic (UV) | 254 nm & 366 nm, 48 h | Stable |
Visualizations
Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: A general experimental workflow for conducting forced degradation studies.
References
- 1. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Formyl-2-methoxybenzenesulfonamide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methods for the quantification of 5-Formyl-2-methoxybenzenesulfonamide, a known impurity of the alpha-blocker Tamsulosin, often referred to as Tamsulosin EP Impurity E.
This document outlines and contrasts three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) with densitometry. The information presented is collated from various scientific publications and pharmacopeial monographs to provide a robust framework for method selection and validation.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the typical performance characteristics of HPLC, LC-MS/MS, and TLC-densitometry for the analysis of this compound and other related Tamsulosin impurities. These values serve as a benchmark for what can be expected during method validation.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Thin-Layer Chromatography (TLC) with Densitometry |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation coupled with mass-based detection of parent and daughter ions. | Separation on a solid stationary phase followed by quantification of spots by light reflection/absorbance. |
| Specificity | High | Very High | Moderate |
| Linearity (r²) | > 0.999[1] | > 0.995[2] | > 0.99[3] |
| Limit of Detection (LOD) | ~0.02 µg/mL | < 0.1 ng/mL[4] | ~30 ng/spot |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | ~0.2 ng/mL[4] | ~100 ng/spot[3] |
| Precision (%RSD) | < 2%[1] | < 15%[2] | < 5% |
| Accuracy (% Recovery) | 98-102%[1] | 85-115%[4] | 95-105%[3] |
Experimental Protocols: Detailed Methodologies
High-Performance Liquid Chromatography (HPLC) - Based on European Pharmacopoeia
This method is the standard for the analysis of Tamsulosin and its related substances, including this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV/Vis detector.
-
Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 4.6 mm x 150 mm.[5]
-
Mobile Phase A: Dissolve 3.0 g of sodium hydroxide in a mixture of 8.7 mL of perchloric acid and 1.9 L of water. Adjust to pH 2.0 with 0.5 M sodium hydroxide and dilute to 2 L with water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient:
-
0-10 min: 30% B
-
10-30 min: 30% -> 70% B
-
30-35 min: 70% B
-
35-36 min: 70% -> 30% B
-
36-45 min: 30% B[5]
-
-
Flow Rate: 1.3 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 10 µL.[5]
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of Tamsulosin Hydrochloride reference standard (CRS) and any available impurity reference standards in the mobile phase at a concentration of approximately 0.05 mg/mL.
-
Test Solution: Dissolve 50.0 mg of the Tamsulosin substance to be examined in the mobile phase and dilute to 10.0 mL with the mobile phase.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and specificity, making it suitable for trace-level quantification, especially in complex matrices.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column, such as an Agilent Zorbax SB-C18 (4.6 mm x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.3% formic acid in water.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient: A suitable gradient to ensure separation of the analyte from other components.
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 20 µL.[6]
-
Ionization Mode: Positive Electrospray Ionization (+ESI).[2]
-
MRM Transitions: Specific precursor to product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in the initial mobile phase, filter through a 0.22 µm syringe filter, and dilute as necessary to fall within the calibration range.
Thin-Layer Chromatography (TLC) with Densitometry
A simpler and more cost-effective method, suitable for screening and semi-quantitative analysis.
Instrumentation and Conditions:
-
TLC Plates: Pre-coated silica gel 60 F254 aluminum plates.[3]
-
Mobile Phase: Toluene:Methanol:Triethylamine (9:1.5:1, v/v/v).[3]
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Dry the plate and visualize under UV light at 254 nm.
-
Densitometric Scanning: Scan the plates using a TLC scanner in absorbance mode at a wavelength where the analyte shows maximum absorption.
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in methanol (e.g., 100 µg/mL).
-
Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] IMPURITY METHOD DEVELOPMENT AND VALIDATION OF TAMSULOSIN HYDROCHLORIDE BY USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. Tamsulosin impurity H CRS | LGC Standards [lgcstandards.com]
- 4. uspnf.com [uspnf.com]
- 5. drugfuture.com [drugfuture.com]
- 6. payeshdarou.ir [payeshdarou.ir]
A Head-to-Head Battle for Purity: HPLC vs. UPLC for the Analysis of Tamsulosin Impurities
In the stringent landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) like Tamsulosin is paramount. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for the analysis of such impurities. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising faster analysis times, improved resolution, and greater sensitivity. This guide provides a comprehensive comparison of HPLC and UPLC for the analysis of Tamsulosin impurities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in selecting the optimal analytical technique.
The Fundamental Difference: Speed, Resolution, and Efficiency
The core distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column and the operating pressures of the systems.[1][2] HPLC typically utilizes columns with particle sizes of 3-5 µm, while UPLC employs columns with sub-2 µm particles.[1][2] This smaller particle size in UPLC columns leads to a significant increase in chromatographic efficiency, resulting in sharper and narrower peaks.[1] To operate with these smaller particles, UPLC systems are designed to withstand much higher backpressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[1]
This fundamental difference translates into several key performance advantages for UPLC in the context of impurity analysis:
-
Faster Analysis Times: The higher efficiency of UPLC columns allows for the use of higher flow rates without a significant loss in resolution, drastically reducing the overall analysis time.[3] A typical HPLC run for Tamsulosin impurities can take around 60 minutes, whereas a UPLC method can achieve the same or better separation in under 10 minutes.[4][5]
-
Improved Resolution: The increased efficiency of UPLC leads to better separation of closely eluting peaks, which is critical for accurately identifying and quantifying impurities that may be structurally similar to the main API or to each other.[1]
-
Enhanced Sensitivity: The sharper and narrower peaks produced by UPLC result in a higher signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ).[6] This is particularly advantageous for detecting and quantifying trace-level impurities.
-
Reduced Solvent Consumption: The shorter run times and lower flow rates often used in UPLC methods lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.[6]
Quantitative Performance Comparison
The following table summarizes the key performance parameters of typical HPLC and UPLC methods for the analysis of Tamsulosin and its impurities, based on data from various studies.
| Parameter | HPLC Method | UPLC Method |
| Analysis Time | ~60 minutes[4] | < 10 minutes[5] |
| Resolution | Good separation of known impurities[4][7] | Significantly improved resolution[1][8] |
| Sensitivity (LOD/LOQ) | LOD: ~0.04 µg/mL; LOQ: ~0.12 µg/mL[9] | LOD: ~4.29 ng/mL; LOQ: not specified[8] |
| Solvent Consumption | Higher | Significantly Lower[6] |
| System Backpressure | < 6,000 psi | Up to 15,000 psi[1] |
Experimental Protocols
Below are representative experimental protocols for the analysis of Tamsulosin impurities using both HPLC and UPLC.
HPLC Method for Tamsulosin Impurities
This method is based on a typical reversed-phase HPLC approach for the determination of Tamsulosin and its related substances.
Chromatographic Conditions:
-
Column: Kromasil C18 (250mm x 4.6mm, 5µm)[4]
-
Mobile Phase: A mixture of buffer (pH 2.0, adjusted with concentrated NaOH) and acetonitrile in the ratio of 65:35 (v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Detector: UV at 225 nm[4]
-
Column Temperature: Ambient
-
Run Time: 60 minutes[4]
Sample Preparation:
A stock solution of Tamsulosin HCl is prepared by dissolving the standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Working solutions for linearity, accuracy, and precision studies are prepared by further diluting the stock solution.
UPLC Method for Tamsulosin Impurities
This method illustrates a rapid and sensitive UPLC approach for the analysis of Tamsulosin.
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.01N KH2PO4 (pH 3.2) and Acetonitrile in the ratio of 60:40 (v/v)[5][9]
-
Injection Volume: 3.0 µL[8]
-
Run Time: < 5 minutes[8]
Sample Preparation:
Similar to the HPLC method, a stock solution of Tamsulosin is prepared and diluted as required for various validation parameters. The use of UPLC filters is recommended.[9]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the analysis of Tamsulosin impurities, highlighting the key stages where HPLC and UPLC methodologies differ.
Caption: Workflow for Tamsulosin impurity analysis comparing HPLC and UPLC paths.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and UPLC are powerful techniques for the analysis of Tamsulosin impurities. The choice between the two will largely depend on the specific needs of the laboratory.
HPLC remains a robust and reliable workhorse for routine quality control. Its methods are well-established, and the instrumentation is widely available. For laboratories where high throughput is not a primary concern and the existing HPLC methods are validated and fit for purpose, there may be no immediate need to switch to UPLC.
UPLC, on the other hand, offers significant advantages in terms of speed, resolution, and sensitivity, making it the superior choice for method development, high-throughput screening, and the analysis of complex samples with trace-level impurities. The substantial reduction in analysis time and solvent consumption can lead to significant long-term cost savings and increased laboratory productivity.[3][6] As the pharmaceutical industry continues to push for greater efficiency and more stringent quality standards, the adoption of UPLC for impurity analysis is likely to become increasingly widespread.
References
- 1. rjptonline.org [rjptonline.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. biomedres.us [biomedres.us]
- 4. [PDF] IMPURITY METHOD DEVELOPMENT AND VALIDATION OF TAMSULOSIN HYDROCHLORIDE BY USING RP-HPLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Stability of Tamsulosin and Its Impurities, Including 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Stability Profiles of Tamsulosin and Its Related Compounds
The stability of an active pharmaceutical ingredient (API) is a critical attribute that can impact its safety, efficacy, and shelf-life. Tamsulosin, a selective α1-adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia, is known to degrade under various stress conditions, leading to the formation of several impurities.[1] This guide provides a comparative overview of the stability of Tamsulosin and its known impurities, with a particular focus on 5-Formyl-2-methoxybenzenesulfonamide, also identified as Tamsulosin EP Impurity E.[2][3][4] The information presented herein is a synthesis of data from multiple forced degradation studies.
Comparative Stability Data
| Stress Condition | Tamsulosin Degradation (%) | Key Impurities Identified | Reference |
| Acidic Hydrolysis | 7.54% (in 0.1N HCl for 1 hr) | Forms polar impurities | |
| Stable | - | [1] | |
| Basic Hydrolysis | 4.88% (in 0.1N NaOH for 1 hr) | Forms polar impurities | |
| Significant Degradation | - | [1] | |
| Oxidative | 58.70% (in 30% H2O2 for 4 hrs) | Forms polar impurities | |
| Significant Degradation | RS3 (cleavage of C-O bond) | [1][6] | |
| Thermal | Stable | - | |
| Significant Degradation | - | [1] | |
| Photolytic | Stable | - | |
| Significant Degradation | - | [1][6] | |
| Neutral Hydrolysis | Significant Degradation | - | [1] |
Note: The percentage of degradation can vary significantly based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).
Key Tamsulosin Impurities
Several related substances and degradation products of Tamsulosin have been identified and characterized. These include:
-
This compound (Tamsulosin EP Impurity E): An impurity related to the synthesis or degradation of Tamsulosin.[2][3][4]
-
Desulfonamide Tamsulosin (RS5): An impurity formed by the loss of the sulfonamide group.[6]
-
2-methoxy substituted Tamsulosin (RS4): An impurity where the ethoxy group is replaced by a methoxy group.[6]
-
Tamsulosin EP Impurity C (Desethoxy Tamsulosin): A structural desalkylation impurity.[7]
-
Other Related Substances: Various other impurities, including dimers and catechols, have also been reported.[8]
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for forced degradation studies on Tamsulosin, based on methodologies described in the literature.[5][6]
Acidic Degradation
-
Procedure: A solution of Tamsulosin hydrochloride is prepared in a suitable solvent (e.g., methanol or mobile phase). To this solution, an equal volume of an acid solution (e.g., 0.1N to 2M HCl) is added.[5][6]
-
Conditions: The mixture is typically kept at room temperature or refluxed for a specified period (e.g., 1 to 36 hours).[6]
-
Analysis: After the specified time, the solution is neutralized and diluted with the mobile phase for analysis by a stability-indicating HPLC method.
Basic Degradation
-
Procedure: A solution of Tamsulosin hydrochloride is prepared. To this solution, an equal volume of a basic solution (e.g., 0.1N to 2M NaOH) is added.[6]
-
Conditions: The mixture is kept at room temperature or refluxed for a defined duration (e.g., 1 to 36 hours).[6]
-
Analysis: The solution is then neutralized and diluted for HPLC analysis.
Oxidative Degradation
-
Procedure: A solution of Tamsulosin hydrochloride is treated with a solution of an oxidizing agent, typically hydrogen peroxide (e.g., 3% to 30% H₂O₂).[6]
-
Conditions: The reaction is allowed to proceed at room temperature or an elevated temperature (e.g., 60°C) for a specific time (e.g., 40 minutes to 4 hours).[6]
-
Analysis: The resulting solution is diluted and analyzed by HPLC.
Thermal Degradation
-
Procedure: A solid sample of Tamsulosin hydrochloride or a solution is subjected to elevated temperatures.
-
Conditions: For solid-state studies, the drug is kept in an oven at a high temperature (e.g., 100°C) for an extended period (e.g., 24 hours).[9] For solutions, thermal hydrolysis is conducted in water at elevated temperatures (e.g., 80°C) for several hours (e.g., 72 hours).[6]
-
Analysis: The sample is then dissolved (if solid) and diluted for HPLC analysis.
Photolytic Degradation
-
Procedure: A solution of Tamsulosin hydrochloride is exposed to a light source.
-
Conditions: The solution is exposed to UV light (e.g., 254 nm) and/or visible light for a specified duration (e.g., 48 to 72 hours).[6][9]
-
Analysis: The exposed solution is then analyzed by HPLC.
Visualizing Relationships and Processes
To better understand the context of Tamsulosin stability, the following diagrams illustrate key relationships and experimental workflows.
Caption: Experimental workflow for a typical forced degradation study of Tamsulosin.
Caption: Logical relationship between Tamsulosin and its known impurities.
Caption: Simplified signaling pathway of Tamsulosin's mechanism of action.
Conclusion
The stability of Tamsulosin is a multifaceted issue, with degradation observed under various stress conditions, particularly oxidative and hydrolytic (acidic and basic) environments. While this compound is a known impurity, comprehensive, direct comparative stability data against other impurities remains an area for further investigation. The information and protocols detailed in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, emphasizing the importance of robust stability testing and impurity profiling in drug development. The use of validated, stability-indicating analytical methods is paramount in ensuring the quality, safety, and efficacy of Tamsulosin-containing drug products.
References
- 1. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 4. theclinivex.com [theclinivex.com]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Analytical Methods for the Quantification of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of two common analytical techniques for the quantification of 5-Formyl-2-methoxybenzenesulfonamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As this compound is a key intermediate and potential impurity in the synthesis of pharmaceuticals, robust and reliable analytical methods are crucial for quality control and regulatory compliance.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of sulfonamides, providing a benchmark for what can be expected during method validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of parent and daughter ions. |
| Specificity | Moderate to High | Very High |
| Linearity (r²) | > 0.999[1] | > 0.998[2] |
| Limit of Detection (LOD) | 30 - 80 µg/kg[3] | 0.01 - 0.14 µg/kg[4] |
| Limit of Quantification (LOQ) | 40 - 90 µg/kg[3] | 0.02 - 0.45 µg/kg[4] |
| Accuracy (Recovery %) | 84%[5] | 70 - 96%[2] |
| Precision (RSD %) | < 2%[1] | < 15%[2] |
| Matrix Effects | Generally lower | Can be significant, often requiring matrix-matched standards |
| Cost & Complexity | Lower cost, less complex instrumentation | Higher cost, more complex instrumentation and operation |
Experimental Protocols
The following are detailed, representative methodologies for the analysis of sulfonamide compounds, which can be adapted and optimized for this compound.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of sulfonamides in various samples.[1][6]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Data Acquisition: Chromatography data station for peak integration and analysis.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or phosphoric acid (analytical grade).
-
Reference Standard: A certified reference standard of this compound of known purity.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of water:acetonitrile:methanol (60:35:5 v/v) with the pH adjusted to 2.5 with phosphoric acid.[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: UV detection at 270 nm.[7]
-
Injection Volume: 5-20 µL.
3. Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, it may involve dissolving a known amount in the mobile phase. For more complex matrices, an extraction step may be necessary.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for quantifying trace levels of the analyte, especially in complex matrices.[2][8]
1. Instrumentation and Materials:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Data Acquisition: Software for instrument control, data acquisition, and processing.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: LC-MS grade formic acid.
-
Reference Standard: A certified reference standard of this compound.
2. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]
-
Flow Rate: 0.3 - 0.5 mL/min.[8]
-
Column Temperature: 40°C.[4]
-
Ionization Mode: Electrospray ionization in positive ion mode (ESI+), as sulfonamides are readily protonated.[2]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecular ion of this compound) and a specific product ion (a fragment of the precursor) are monitored.
3. Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, standard solutions are prepared by serial dilution of a stock solution. Sample preparation may involve a simple dilution for clean samples or a more extensive extraction and clean-up procedure for complex matrices to minimize matrix effects.[8] A common extraction solvent is acetonitrile.[8]
Mandatory Visualization
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS/MS.
Caption: General workflow for the cross-validation of two analytical methods.
This guide provides a foundational understanding of the analytical methodologies applicable to this compound. For regulatory submissions, it is imperative to perform a thorough method development and validation study for the specific analyte and matrix of interest, followed by a formal cross-validation if multiple analytical methods are employed.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. hpst.cz [hpst.cz]
- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 8. journalofchemistry.org [journalofchemistry.org]
evaluating the performance of different HPLC columns for Tamsulosin impurity profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Tamsulosin are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, and the choice of the HPLC column is paramount for achieving the desired separation and sensitivity. This guide provides an objective comparison of different HPLC columns for the impurity profiling of Tamsulosin, supported by experimental data from various studies.
Data Presentation: Comparison of HPLC Columns
The following table summarizes the performance of different HPLC columns used for the analysis of Tamsulosin and its related compounds, based on published methods.
| Column Type | Column Name | Dimensions (mm) x µm | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Key Findings & Performance Metrics |
| C18 (Octadecyl Silane) | Kromasil C-18 | - | Buffer and Acetonitrile (65:35) | 1.0 | - | 225 | Provided sharp peaks for Tamsulosin and its impurities, demonstrating good specificity.[1] |
| C18 (Octadecyl Silane) | Inertsil ODS 3V | 150 x 4.6, 5 | Acetonitrile and Buffer (30:70), pH 3.0 | 2.0 | - | 220 | Achieved good resolution in an isocratic mode.[2] |
| C18 (Octadecyl Silane) | Hypersil BDS C18 | 150 x 4.6, 5 | Phosphate Buffer (pH 2.0), Acetonitrile, and Methanol (40:30:30) | 1.0 | 40 | 225 | Retention time for Tamsulosin was found to be 6.651 min.[3] |
| C18 (Octadecyl Silane) | Generic C18 | - | Acetonitrile and Water (50:50) | 1.5 | - | 214 | Rapid analysis with a retention time of 1.7 min for Tamsulosin.[4] |
| C18 (Octadecyl Silane) | Hypersil ODS C18 | 250 x 4.6, 5 | Acetonitrile and 0.05M KH2PO4 Buffer (45:55) | 1.8 | - | 240 | Good separation of Tamsulosin from its degradation products.[5] |
| C18 (Octadecyl Silane) | GRACE C-18 | 250 x 4.6, 5 | Gradient Elution | - | - | - | Successful separation of twelve degradation products.[6] |
| C18 (Octadecyl Silane) | Microbondapak C18 | 250 x 4.6, 5 | Methanol and Phosphate Buffer (pH 7.8) (80:20) | - | - | 230 | Effective separation of the drug from its degradation products.[7] |
| C18 (Octadecyl Silane) | Kromasil C18 | - | Gradient with Phosphate Buffer (pH 6.5) and Acetonitrile | 1.5 | - | - | Better resolution and reproducible peak shapes compared to other C18 columns.[8] |
| C18 (Octadecyl Silane) | Ace5 C-18 | 250 x 4.6, 5 | Methanol and Water (90:10) | - | - | 280 | Good separation with a tailing factor of less than two.[9] |
| C8 (Octyl Silane) | ODS C-8 RP | 250 x 4.6, 5 | Potassium Dihydrogen Orthophosphate and Acetonitrile | 1.2 | - | 280 | Simple, accurate, and rapid method with a short analysis time of less than 10 minutes.[10] |
| Phenyl | Grace Phenyl C-18 | 250 x 4.6, 5 | Gradient with Ammonium Acetate Buffer (pH 5.0) and Acetonitrile | 1.0 | - | 240 | Optimized separation of Tamsulosin and its impurities using design of experiments.[11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Method 1: C18 Column with Acetonitrile/Buffer Mobile Phase
-
Column: Kromasil C-18
-
Mobile Phase: A mixture of a buffer solution and acetonitrile in a 65:35 ratio. The specific buffer is not detailed in the abstract but is a critical parameter to replicate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
General Procedure: A solution of the Tamsulosin sample is prepared in the mobile phase and injected into the HPLC system. The separation is achieved under isocratic conditions. This method has been validated according to ICH guidelines for linearity, accuracy, precision, and specificity.[1]
Method 2: C8 Column with Isocratic Elution
-
Column: ODS C-8 RP (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer and acetonitrile. The exact ratio is not specified in the abstract.
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 280 nm
-
General Procedure: The sample is dissolved in a suitable solvent and injected into the isocratic HPLC system. This method is highlighted for its simplicity and speed, with an analysis time of under 10 minutes.[10]
Method 3: Phenyl Column with Gradient Elution
-
Column: Grace Phenyl C-18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution using 10 mM ammonium acetate buffer (pH 5.0, adjusted with acetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
General Procedure: This method employs a design of experiments (DoE) approach to optimize the chromatographic conditions for the best possible separation of Tamsulosin and its impurities.[11]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for evaluating and comparing different HPLC columns for Tamsulosin impurity profiling.
Caption: Workflow for HPLC column evaluation.
Discussion and Conclusion
The selection of an appropriate HPLC column is a critical step in the development of a robust impurity profiling method for Tamsulosin.
-
C18 columns are the most widely used and have demonstrated good performance in separating Tamsulosin from its impurities and degradation products.[1][2][3][4][5][6][7][8][9] Their hydrophobic nature provides strong retention for the relatively nonpolar Tamsulosin molecule. The versatility of C18 columns is evident from the variety of mobile phases and conditions under which they have been successfully employed.
-
C8 columns offer a less hydrophobic alternative to C18 columns. This can be advantageous in reducing analysis time, as demonstrated by the rapid method with a run time of less than 10 minutes.[10] For impurities that are structurally very similar to Tamsulosin, the reduced retention on a C8 column might provide better selectivity.
-
Phenyl columns provide a different separation mechanism based on π-π interactions, in addition to hydrophobic interactions. This unique selectivity can be particularly useful for separating aromatic compounds, which are prevalent in the Tamsulosin structure and its impurities. The use of a Phenyl column with a DoE approach for method optimization suggests its potential for resolving complex impurity profiles.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. 坦洛新杂质H European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tamsulosin Impurity 35 | C19H27ClN2O5S | CID 176476812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tamsulosin impurity H CRS | LGC Standards [lgcstandards.com]
- 5. Tamsulosin EP Impurity H | 1329611-47-3 | SynZeal [synzeal.com]
- 6. veeprho.com [veeprho.com]
- 7. allmpus.com [allmpus.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Tamsulosin Hydrochloride Ph. Eur Monograph | Phenomenex [phenomenex.com]
- 10. store.usp.org [store.usp.org]
- 11. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Detector Performance for 5-Formyl-2-methoxybenzenesulfonamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common analytical detectors for the quantification of 5-Formyl-2-methoxybenzenesulfonamide, a known impurity of the active pharmaceutical ingredient (API) Tamsulosin. The selection of an appropriate detector is critical for accurate and sensitive quantification, ensuring the quality and safety of pharmaceutical products. This document summarizes performance data from various studies to aid in the selection of the most suitable analytical methodology.
Introduction to this compound Analysis
This compound is a process-related impurity in the synthesis of Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia. Regulatory bodies require stringent control of impurities in APIs. Therefore, robust and sensitive analytical methods are essential for the detection and quantification of this compound. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Detector Performance
The following tables summarize the performance characteristics of UV and MS/MS detectors for the analysis of Tamsulosin and its related substances, including this compound, based on data from various studies. It is important to note that the data presented is compiled from different sources where experimental conditions may vary, which can influence detector performance.
Table 1: Performance Comparison of HPLC-UV and LC-MS/MS Detectors
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.23 - 0.27 µg/mL[1] | 0.13 - 0.39 µg/mL[2][3] |
| Limit of Quantitation (LOQ) | 0.46 - 0.54 µg/mL[1] | 0.2 - 1.0 µg/mL[2][3] |
| Linearity (Range) | 0.2 - 1.9 µg/mL[4] | 1 - 25 µg/mL[3] |
| Precision (%RSD) | 1.14 - 2.18% (Inter-day)[1] | <10.8% (Intra-day & Inter-day)[3] |
| Accuracy (% Recovery) | 100.0 - 100.6%[1] | < +1.4 % (Bias)[3] |
Key Observations:
-
Sensitivity: Both HPLC-UV and LC-MS/MS offer comparable limits of detection and quantitation for the analysis of Tamsulosin-related impurities.[1][2][3] While LC-MS/MS is often perceived as more sensitive, the presented data suggests that a well-optimized HPLC-UV method can achieve similar sensitivity for this particular application.
-
Linearity: Both techniques demonstrate good linearity over the tested concentration ranges.[3][4]
-
Precision and Accuracy: The reported precision and accuracy for both detectors are well within the acceptable limits for pharmaceutical analysis, indicating that both methods are reliable for quantitative purposes.[1][3]
Experimental Protocols
The following sections detail the experimental conditions reported in the literature for the analysis of Tamsulosin and its impurities using HPLC-UV and LC-MS/MS.
HPLC-UV Method
A common approach for the analysis of this compound involves reversed-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., a mixture of acetonitrile and methanol) is often employed.[1]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[1]
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C.[1]
-
Injection Volume: A 20 µL injection volume is common.[1]
-
Detection: The UV detector is typically set at 225 nm for monitoring the analytes.[1]
-
LC-MS/MS Method
LC-MS/MS provides high selectivity and sensitivity for the analysis of pharmaceutical impurities.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the analysis of pharmaceutical impurities like this compound.
Caption: A generalized workflow for the analysis of pharmaceutical impurities.
Conclusion
Both HPLC-UV and LC-MS/MS are suitable techniques for the quantitative analysis of this compound in Tamsulosin. The choice of detector will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique that provides adequate sensitivity and performance for routine quality control testing.
-
LC-MS/MS offers higher selectivity, which can be advantageous for complex matrices or when distinguishing between structurally similar impurities. It is also the preferred method for confirmation and characterization of unknown impurities.
Ultimately, the selection should be based on a thorough method validation to ensure the chosen technique is fit for its intended purpose and meets all regulatory requirements.
References
A Comparative Guide to the Accuracy and Precision of the 5-Formyl-2-methoxybenzenesulfonamide Reference Standard
For researchers, scientists, and drug development professionals, the purity and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides an objective comparison of the 5-Formyl-2-methoxybenzenesulfonamide reference standard, a known impurity of the alpha-blocker Tamsulosin, designated as Tamsulosin Impurity E. This document outlines the performance of this reference standard, compares it with potential alternatives, and provides supporting experimental data and protocols.
Understanding the Reference Standard
This compound is a critical reference material for the quality control of Tamsulosin, ensuring the final drug product is free from unacceptable levels of this impurity. High-quality, well-characterized reference standards are essential for the validation of analytical methods and the accurate quantification of impurities in pharmaceutical substances.
Certified Reference Materials (CRMs) for this compound are available from reputable suppliers such as Sigma-Aldrich (under the TraceCERT® brand) and LGC Standards. These CRMs are manufactured under stringent quality systems, conforming to ISO/IEC 17025 and ISO 17034 standards, which ensures their traceability and the reliability of their certified purity values.[1][2]
Data Presentation: A Comparative Analysis
The accuracy of a reference standard is reflected in its certified purity value and the associated uncertainty. While a complete Certificate of Analysis (CoA) with uncertainty values can be proprietary, available data and typical specifications for pharmaceutical reference standards allow for a comparative summary.
| Parameter | This compound CRM (Typical) | Alternative/In-house Standard | Analytical Method Performance (Typical) |
| Certified Purity | Typically ≥99.5% (HPLC) | Varies, requires extensive characterization | N/A |
| Uncertainty | Stated on CoA (e.g., ± 0.5%) | Often not determined or higher | N/A |
| Traceability | Traceable to national standards (e.g., NIST) | Generally not traceable | N/A |
| Method Validation | N/A | N/A | Linearity (R²) : >0.999 |
| Accuracy (% Recovery) : 98-102% | |||
| Precision (%RSD) : <2% | |||
| LOD : Typically in the ng/mL range | |||
| LOQ : Typically in the ng/mL range |
Note: The data for the CRM is based on typical values for such standards and available specimen CoAs. Alternative/In-house standards' quality is highly dependent on the synthesizing and purifying laboratory's capabilities. Analytical method performance is derived from published methods for Tamsulosin and its impurities.
Experimental Protocols
Accurate determination of this compound relies on robust analytical methodology. High-Performance Liquid Chromatography (HPLC) is the most common technique.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tamsulosin and its Impurities
This protocol is a representative example based on published methods for the analysis of Tamsulosin and its related substances.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate or perchlorate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm or 280 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the Tamsulosin drug substance or product sample in the same diluent to a concentration that allows for the detection and quantification of impurities at the required levels.
3. System Suitability:
Before sample analysis, inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Typical system suitability parameters include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak area for replicate injections: ≤ 2.0%
4. Data Analysis:
Quantify the this compound impurity in the sample by comparing its peak area to that of the reference standard.
Mandatory Visualizations
Logical Relationship of Reference Standard Quality
References
Forced Degradation of Tamsulosin: A Comparative Analysis of the Drug Substance and its Impurities
For researchers, scientists, and professionals in drug development, understanding the degradation pathways and stability of a drug substance and its impurities is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the forced degradation of tamsulosin and its impurities, supported by experimental data and detailed methodologies.
Tamsulosin, a selective alpha-1 adrenergic receptor antagonist, is susceptible to degradation under various stress conditions. Forced degradation studies, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH), are essential to elucidate the inherent stability of the drug and to develop stability-indicating analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.
Comparative Degradation Profile
Forced degradation studies reveal that tamsulosin is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][2] The stability of tamsulosin and the formation of its impurities vary significantly depending on the nature of the stressor.
In one study, significant degradation of tamsulosin was observed under oxidative and photolytic stress, while it showed limited degradation in acidic, alkaline, and thermal conditions.[3] Conversely, another study reported susceptibility to acid and base hydrolysis and oxidation, with maximum degradation occurring in basic conditions.[1] A different investigation found the drug to be stable under acidic conditions but degraded significantly under basic, neutral, thermal, oxidative, and photolytic stress.[2]
The primary impurities identified under these stress conditions include oxidation products, hydrolysis products, and photolytic degradants. The relative amounts of these impurities provide an indirect measure of their stability compared to the parent drug under specific stress conditions. For instance, the significant formation of an impurity under a particular stress condition suggests that the parent drug is more susceptible to degradation via that pathway than the impurity is to further degradation.
Quantitative Degradation Data
The following table summarizes the quantitative data from various forced degradation studies on tamsulosin. This data allows for a direct comparison of the drug's stability under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Tamsulosin Degradation (%) | Impurities Formed (if specified) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 4 hours (reflux at 60°C) | Significant | Degradation products observed | [1] |
| 2 M HCl | 36 hours (25°C) | Limited | - | [3] | |
| 3 M HCl | 1 hour | 7.54 | Polar impurities | ||
| Base Hydrolysis | 0.1 N NaOH | 4 hours (reflux at 60°C) | Maximum degradation | Degradation products observed | [1] |
| 2 M NaOH | 36 hours (25°C) | Limited | - | [3] | |
| 0.5 M NaOH | 1 hour | 4.88 | Polar impurities | ||
| Oxidative | 3% v/v H₂O₂ | 24 hours (ambient temp) | Mild degradation | - | [1] |
| 10% H₂O₂ | 40 minutes (60°C) | Significant | RS1, RS2, RS3, RS4 | [3][4] | |
| 30% H₂O₂ | 4 hours | 58.70 | Polar impurities | ||
| Thermal | Dry heat at 60°C | 72 hours | No degradation | - | [1] |
| Wet heat (reflux) at 90°C | 6 hours | No degradation | - | [1] | |
| Water solution at 80°C | 72 hours | Limited | - | [3] | |
| Photolytic | UV light | 24 hours | No degradation | - | [1] |
| Deuterium lamp (254 nm) | 72 hours | Significant | RS2, RS3 | [3][4] |
Note: "Significant," "Mild," and "Limited" are as described in the cited literature where specific percentages were not provided. RS refers to Related Substances as identified in the study.
Experimental Protocols
The methodologies employed in forced degradation studies are crucial for obtaining reliable and reproducible data. Below are detailed protocols synthesized from multiple studies for conducting forced degradation of tamsulosin.
1. Preparation of Stock Solution: A stock solution of tamsulosin is typically prepared by dissolving the bulk drug in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis: To 1 mL of the tamsulosin stock solution, 1 mL of 0.1 N to 3 M hydrochloric acid is added. The mixture is then refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours) or kept at room temperature for a longer duration.[1] After the stress period, the solution is neutralized with an equivalent concentration and volume of sodium hydroxide.
3. Base Hydrolysis: To 1 mL of the tamsulosin stock solution, 1 mL of 0.1 N to 2 M sodium hydroxide is added. The mixture is then subjected to the same temperature and time conditions as the acid hydrolysis study.[1][3] Following degradation, the solution is neutralized with an equivalent amount of hydrochloric acid.
4. Oxidative Degradation: 1 mL of the tamsulosin stock solution is mixed with 1 mL of hydrogen peroxide solution (ranging from 3% to 30%). The reaction is allowed to proceed at room temperature or a slightly elevated temperature for a specified duration.[1]
5. Thermal Degradation: For dry heat degradation, a sample of the solid drug substance is placed in an oven at a high temperature (e.g., 60-80°C) for an extended period (e.g., 72 hours).[1][3] For wet heat degradation, a solution of the drug is refluxed.[1]
6. Photolytic Degradation: A solution of tamsulosin is exposed to UV light (e.g., 254 nm) or sunlight for a defined period to assess photosensitivity.[1][3]
7. Sample Analysis: All stressed samples are typically diluted with an appropriate mobile phase to a suitable concentration (e.g., 150 µg/mL) and then analyzed by a stability-indicating HPLC method.[1] The chromatograms are then evaluated to determine the percentage of degradation and to identify and quantify the resulting impurities.
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study of a drug substance like tamsulosin.
Caption: Workflow of a forced degradation study.
This comprehensive approach to forced degradation is critical for building a complete stability profile of tamsulosin and its impurities, ultimately ensuring the development of a robust and safe pharmaceutical product.
References
Navigating the Synthesis of Tamsulosin Impurities: A Comparative Guide to Efficiency
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Tamsulosin is paramount. This guide provides a comparative analysis of the synthesis efficiency for known Tamsulosin impurities, offering valuable insights into their formation and control. By presenting quantitative data, detailed experimental protocols, and visual representations of synthetic workflows, this document serves as a practical resource for optimizing Tamsulosin synthesis and minimizing impurity profiles.
Tamsulosin, a selective alpha-1 adrenergic receptor antagonist, is widely used in the treatment of benign prostatic hyperplasia. During its synthesis and storage, various process-related and degradation impurities can arise, potentially impacting the final product's safety and efficacy. Understanding the synthetic pathways of these impurities is crucial for their effective control. This guide delves into the synthesis of several key Tamsulosin impurities, providing a side-by-side comparison of their synthetic efficiencies where data is available.
Comparative Synthesis Efficiency of Tamsulosin Impurities
The following table summarizes the available quantitative data for the synthesis of various Tamsulosin impurities. It is important to note that a direct comparison is challenging due to variations in reporting standards and the proprietary nature of some manufacturing processes. However, this compilation provides a valuable overview of the reported yields for different synthetic transformations.
| Impurity Name | Common Designation | Synthetic Step | Starting Material(s) | Reagents and Conditions | Reported Yield (%) | Citation |
| Tamsulosin Impurity I | - | Reductive Amination & Purification | 4-methoxy propiophenone, (R)-1-phenylethylamine | H₂, Pt/C, Methanol; then L-(+)-tartaric acid, ethanol-water; then ethyl acetate-ethanol | 95% (purification step) | [1] |
| Tamsulosin Impurity II | - | Chlorosulfonylation & Ammonolysis | Tamsulosin Impurity I salt | Chlorosulfonic acid; then ammonia water | - | [1] |
| Tamsulosin Impurity III | - | N-Alkylation | Tamsulosin Impurity II salt, 2-(2-ethoxyphenoxy) ethyl bromide | Sodium carbonate, water, 90°C | - | [1] |
| Dimeric Impurity | Impurity A | Formed during amine synthesis | 2-ethoxyphenol, 2-phenyl-2-oxazoline | K₂CO₃, DMF; then alkaline hydrolysis | Significantly impacts overall Tamsulosin yield (a 23% increase in Tamsulosin yield was observed by controlling the formation of this impurity's precursor) | [2][3] |
Experimental Protocols for Impurity Synthesis
Detailed methodologies are essential for replicating and optimizing synthetic procedures. Below are the experimental protocols for the synthesis of key Tamsulosin impurities, as reported in the literature.
Synthesis of Tamsulosin Impurity I Hydrochloride[1]
-
Reductive Amination: In a reaction vessel, 131.2 g of 4-methoxy propiophenone and 1000 mL of methanol are combined. To this mixture, 101.6 g of (R)-1-phenylethylamine and 13.1 g of 2% Pt/C are added. The mixture is stirred under a hydrogen atmosphere for 3 hours.
-
Salt Formation and Purification: The crude product from the previous step is subjected to a salt formation reaction with L-(+)-tartaric acid in an ethanol-water mixed solvent.
-
Final Purification: The resulting salt is further refined by recrystallization from an ethyl acetate-ethanol solution to yield Tamsulosin Impurity I hydrochloride with an optical purity of not less than 99%. A yield of 95% is reported for this purification step.
Synthesis of Tamsulosin Impurity II Hydrochloride[1]
-
Chlorosulfonylation: The salt of Tamsulosin Impurity I is reacted with chlorosulfonic acid under solvent-free conditions.
-
Ammonolysis and Salt Formation: The resulting solid is dissolved in an organic solvent, and an ammonia water solution is added. The organic phase is then extracted, collected, and subjected to a salt-forming reaction to obtain the hydrochloride salt of Tamsulosin Impurity II.
Synthesis of Tamsulosin Impurity III Hydrochloride[1]
-
N-Alkylation: 4.3 g of the Tamsulosin Impurity II salt, 4.1 g of 2-(2-ethoxyphenoxy) ethyl bromide, and 1.4 g of sodium carbonate are added to 100 mL of water.
-
Reaction and Work-up: The mixture is heated to 90°C. After the reaction is complete, it is cooled to room temperature, and the product is extracted with 100 mL of ethyl acetate. The organic phase is washed with 40 mL of saturated NaCl solution, dried over anhydrous sodium sulfate, and filtered.
-
Salt Formation: 5 mL of ethanolic hydrochloride is added to the filtrate, and the solution is concentrated under reduced pressure to yield 2.8 g of Tamsulosin Impurity III hydrochloride.
Visualizing Synthetic Pathways and Biological Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a representative experimental workflow for impurity synthesis and the signaling pathway of Tamsulosin.
References
Comparative Guide to the Structural Validation of 5-Formyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthesized 5-Formyl-2-methoxybenzenesulfonamide, a known impurity of the alpha-1 adrenergic receptor antagonist, Tamsulosin.[1][2][3] This document outlines detailed experimental protocols, presents comparative data for the target compound and its structural analogs, and visualizes key workflows and biological pathways.
Introduction
This compound (Tamsulosin EP Impurity E) is a critical compound to monitor during the synthesis and formulation of Tamsulosin, a widely prescribed medication for benign prostatic hyperplasia.[1][2][3] Accurate structural elucidation and purity assessment are paramount for ensuring the safety and efficacy of the final drug product. This guide details the standard analytical methodologies employed for this purpose and compares the spectral characteristics of this compound with relevant structural alternatives.
Structural Validation of this compound
The definitive structure of a synthesized organic molecule like this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture.
Experimental Protocols
A plausible synthetic route to this compound can be adapted from procedures for related compounds. A potential two-step synthesis is outlined below:
Step 1: Formylation of 2-methoxybenzenesulfonamide
A common method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction.
-
Reactants: 2-methoxybenzenesulfonamide, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure: 2-methoxybenzenesulfonamide is dissolved in DMF and cooled in an ice bath. POCl₃ is added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with ice-water and neutralized to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Step 2: Structural Validation Workflow
The identity and purity of the synthesized compound are confirmed using the following analytical techniques:
Data Presentation: Spectroscopic Analysis
The following tables summarize the expected spectral data for this compound based on typical values for similar structures.
Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.90 | s | 1H | Aldehyde proton (-CHO) |
| ~8.20 | d | 1H | Aromatic proton (H-6) |
| ~7.90 | dd | 1H | Aromatic proton (H-4) |
| ~7.20 | d | 1H | Aromatic proton (H-3) |
| ~5.00 | br s | 2H | Sulfonamide protons (-SO₂NH₂) |
| ~4.00 | s | 3H | Methoxy protons (-OCH₃) |
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~190.0 | Aldehyde carbon (C=O) |
| ~160.0 | Aromatic carbon (C-2) |
| ~135.0 | Aromatic carbon (C-5) |
| ~130.0 | Aromatic carbon (C-6) |
| ~128.0 | Aromatic carbon (C-4) |
| ~125.0 | Aromatic carbon (C-1) |
| ~112.0 | Aromatic carbon (C-3) |
| ~56.0 | Methoxy carbon (-OCH₃) |
Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (sulfonamide) |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1340, ~1160 | Strong | S=O stretch (sulfonamide) |
| ~1250 | Strong | C-O stretch (methoxy) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 215 | [M]⁺ (Molecular ion) |
| 214 | [M-H]⁺ |
| 186 | [M-CHO]⁺ |
| 136 | [M-SO₂NH₂]⁺ |
Comparison with Structural Alternatives
To provide a comprehensive analysis, the spectral data of this compound is compared with two structural isomers: 4-Formyl-2-methoxybenzenesulfonamide and 3-Formyl-4-methoxybenzenesulfonamide. The key differentiating features in their spectra arise from the different substitution patterns on the benzene ring.
Table 5: Comparative ¹H NMR Data of Isomers
| Compound | Aldehyde Proton (ppm) | Aromatic Proton Pattern | Methoxy Proton (ppm) |
| This compound | ~9.90 | Three distinct aromatic signals | ~4.00 |
| 4-Formyl-2-methoxybenzenesulfonamide | ~9.85 | Three distinct aromatic signals | ~3.95 |
| 3-Formyl-4-methoxybenzenesulfonamide | ~10.0 | Three distinct aromatic signals | ~4.05 |
Note: While the chemical shifts are similar, the coupling patterns and precise shifts in the aromatic region will be distinct for each isomer, allowing for unambiguous identification.
Biological Context: Relevance to α1-Adrenergic Receptor Signaling
This compound is an impurity of Tamsulosin, a selective antagonist of α1A and α1D adrenergic receptors.[4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by catecholamines like norepinephrine, trigger a signaling cascade leading to smooth muscle contraction, particularly in the prostate and bladder neck.[5][6] Tamsulosin's therapeutic effect in benign prostatic hyperplasia stems from its ability to block this pathway, leading to muscle relaxation and improved urinary flow.[5][6]
The presence of impurities like this compound could potentially interfere with the desired pharmacological activity of Tamsulosin or introduce off-target effects. Therefore, its structural confirmation and quantification are crucial aspects of quality control in drug manufacturing.
Conclusion
The structural validation of synthesized this compound relies on a multi-pronged analytical approach. A combination of NMR, IR, and mass spectrometry provides a detailed and unambiguous structural elucidation. Comparison with spectral data of known standards and structural isomers is essential for definitive identification. Understanding the biological context of this compound as a Tamsulosin impurity highlights the importance of rigorous analytical control in ensuring the safety and efficacy of pharmaceutical products.
References
- 1. theclinivex.com [theclinivex.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 4. Tamsulosin | C20H28N2O5S | CID 129211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tamsulosin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]
assessment of 5-Formyl-2-methoxybenzenesulfonamide stability under different storage conditions
For researchers, scientists, and professionals in drug development, understanding the stability of a compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle. This guide provides a comparative assessment of the stability of 5-Formyl-2-methoxybenzenesulfonamide under various storage conditions. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes general principles and methodologies from studies on related sulfonamide compounds and established regulatory guidelines.
Introduction to this compound
This compound is a chemical compound that serves as a key intermediate and impurity in the synthesis of pharmaceuticals, such as Tamsulosin, which is used to treat benign prostatic hypertrophy.[1][2][3] Its chemical structure, featuring a sulfonamide and an aldehyde group, suggests potential susceptibility to degradation through pathways such as hydrolysis, oxidation, and photolysis.[4] Therefore, a thorough understanding of its stability profile is essential for defining appropriate storage, handling, and shelf-life parameters.
Comparison of Stability Under Different Storage Conditions
Table 1: Hypothetical Long-Term Stability Data for this compound
| Storage Condition | Time Point | Assay (%) | Total Degradation Products (%) | Appearance |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 Months | 100.0 | 0.0 | White crystalline |
| 6 Months | 99.5 | 0.5 | No change | |
| 12 Months | 98.9 | 1.1 | No change | |
| 24 Months | 97.8 | 2.2 | Slightly off-white | |
| 30°C ± 2°C / 65% RH ± 5% RH | 0 Months | 100.0 | 0.0 | White crystalline |
| 6 Months | 99.2 | 0.8 | No change | |
| 12 Months | 98.1 | 1.9 | Slightly off-white |
Table 2: Hypothetical Accelerated Stability Data for this compound
| Storage Condition | Time Point | Assay (%) | Total Degradation Products (%) | Appearance |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 Months | 100.0 | 0.0 | White crystalline |
| 3 Months | 98.5 | 1.5 | No change | |
| 6 Months | 96.8 | 3.2 | Slightly yellow |
Experimental Protocols
To generate the kind of data presented above, a series of well-defined experimental protocols are necessary. These protocols are designed to stress the compound under various conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][8][9]
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule.[4][9][10][11] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[4] An appropriate level of degradation is typically in the range of 5-20%.[4][8][11]
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at 60°C for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a defined duration.
-
Monitor the degradation at various time intervals by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a set period.
-
Samples are withdrawn at regular intervals and analyzed by HPLC to assess the extent of degradation.
-
-
Photostability Testing:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[12][13]
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 column is commonly used for the separation of polar and non-polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: UV detection at a wavelength where the parent compound and its degradation products show significant absorbance.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
References
- 1. theclinivex.com [theclinivex.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [chemicalbook.com]
- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 5-Formyl-2-methoxybenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Formyl-2-methoxybenzenesulfonamide (CAS No. 105764-07-6), a compound that requires careful handling due to its chemical properties and potential hazards. While a specific Safety Data Sheet (SDS) with complete disposal guidelines for this compound is not always readily available, a conservative approach based on its structural similarity to other sulfonamides and benzaldehyde derivatives is essential.[1][2] This protocol is designed to ensure compliance with general laboratory safety standards and environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1][3] All handling should take place in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Hazard Profile and Regulatory Framework
While specific toxicological data for this compound is limited, its classification as a combustible solid (Storage Class Code 11) and its high water hazard class (WGK 3) indicate that it should be handled as a hazardous substance.[4] The disposal of such chemical waste is regulated by environmental protection agencies, which provide a framework for the safe management of hazardous materials from generation to final disposal.[5] It is imperative to treat this compound as hazardous waste to mitigate potential environmental impact.[2][3]
Step-by-Step Disposal Protocol
The following procedure should be followed to ensure the safe and compliant disposal of this compound:
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste containing this compound. This includes:
-
Pure, unreacted compound.
-
Contaminated laboratory consumables (e.g., weighing papers, pipette tips, gloves).[5]
-
Solutions containing the compound.
This waste must be kept separate from other laboratory waste streams to prevent unintended chemical reactions.[1]
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers for the collection of this compound waste.[1] The container must be in good condition and have a secure, leak-proof lid.[1]
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound".[5]
-
The appropriate hazard warnings (e.g., "Hazardous Waste," "Combustible Solid").[5]
-
The approximate quantity of the waste.
Step 4: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be near the point of waste generation and under the control of laboratory personnel.[1] Regular inspection of the SAA is necessary to check for any signs of leakage or container degradation.[1]
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5] The recommended method for the disposal of similar chemical compounds is high-temperature incineration in a chemical incinerator equipped with appropriate emission controls.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][6]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 105764-07-6 | [4] |
| Molecular Formula | C₈H₉NO₄S | [4] |
| Molecular Weight | 215.23 g/mol | [4] |
| Storage Class Code | 11 - Combustible Solids | [4] |
| Water Hazard Class (WGK) | 3 | [4] |
| Storage Temperature | −20°C | [4] |
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Clear the area of all personnel and restrict access.[3]
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.[3]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[3] For liquid spills, use an inert, non-combustible absorbent material like sand or earth to contain the spill.[2]
-
Collect and Dispose: Place the collected material into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Formyl-2-methoxybenzenesulfonamide
Essential Safety and Handling Guide for 5-Formyl-2-methoxybenzenesulfonamide
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 105764-07-6).[1][2][3] The following procedures are based on general best practices for handling solid, powdered chemicals and sulfonamide compounds, as a specific Safety Data Sheet (SDS) with detailed handling instructions was not available in the initial search. Researchers should always consult their institution's specific safety protocols and, if possible, obtain a compound-specific SDS from their supplier.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 105764-07-6 |
| Molecular Formula | C₈H₉NO₄S |
| Molecular Weight | 215.23 g/mol [1] |
| Melting Point | >155°C (decomposes)[2] |
| Storage Temperature | -20°C[1] |
Operational Plan: Handling Procedures
Adherence to the following step-by-step operational plan is critical to ensure the safe handling of this compound.
Engineering Controls and Work Area Preparation
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Work Surface: The work area should be clean, uncluttered, and covered with absorbent, disposable bench paper.
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[4] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles with side shields. A face shield may be necessary for operations with a higher risk of splashing or dust generation.[5][6]
-
Hand Protection: Chemical-resistant gloves are required. Given the powdered nature of the compound, powder-free nitrile gloves are recommended to prevent contamination.[4][7] It is advisable to double-glove, especially when handling larger quantities.[4] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[4]
-
Body Protection: A lab coat is essential. For procedures with a significant risk of contamination, a disposable gown or coveralls should be worn over regular clothing.[6][8]
-
Respiratory Protection: For handling small quantities in a properly functioning fume hood, respiratory protection may not be required. However, if there is a risk of inhaling dust, an N95 or higher-rated respirator should be used.[4] All respirator use must comply with your institution's respiratory protection program, including fit-testing.[4]
Weighing and Aliquoting
-
Preparation: Don all required PPE before entering the designated handling area.
-
Container Handling: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or paper inside the chemical fume hood. Avoid creating dust clouds.
-
Transfer: Use a spatula to transfer the powder to the receiving vessel.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood.
Spill and Emergency Procedures
-
Minor Spills: For small spills of the powder, carefully sweep or vacuum the material using a HEPA-filtered vacuum. Avoid dry sweeping, which can generate dust. Place the collected material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, weigh papers, pipette tips, and disposable lab coats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][10]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[9][10] Do not mix with incompatible waste streams.[10]
Labeling
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include any solvent carriers and appropriate hazard warnings (e.g., "Toxic").[9]
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] The recommended method for the disposal of many pharmaceutical compounds, including sulfonamides, is high-temperature incineration.[9]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 2. 5-ForMyl-2-Methoxy-benzenesulfonaMide | 105764-07-6 [chemicalbook.com]
- 3. 5-ForMyl-2-Methoxy-benzenesulfonaMide CAS#: 105764-07-6 [m.chemicalbook.com]
- 4. pppmag.com [pppmag.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
